molecular formula C8H14O3 B595431 Ethyl tetrahydro-2H-pyran-3-carboxylate CAS No. 118870-83-0

Ethyl tetrahydro-2H-pyran-3-carboxylate

Cat. No.: B595431
CAS No.: 118870-83-0
M. Wt: 158.197
InChI Key: QWLVUZIISWEWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl tetrahydro-2H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.197. The purity is usually 95%.
BenchChem offers high-quality Ethyl tetrahydro-2H-pyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl tetrahydro-2H-pyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl oxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(9)7-4-3-5-10-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLVUZIISWEWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734463
Record name Ethyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118870-83-0
Record name Ethyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of Ethyl Tetrahydro-2H-Pyran-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl tetrahydro-2H-pyran-3-carboxylate is a heterocyclic ester built upon the privileged tetrahydropyran (oxane) scaffold. This scaffold is a cornerstone in medicinal chemistry and natural product synthesis, prized for its favorable physicochemical properties and its ability to impart structural rigidity and desirable metabolic stability to bioactive molecules.[1] This technical guide provides an in-depth exploration of the molecular architecture of ethyl tetrahydro-2H-pyran-3-carboxylate, intended for researchers, chemists, and drug development professionals. We will dissect its core structure, delve into the critical nuances of its stereochemistry and conformational preferences, outline robust strategies for its synthesis, and detail the spectroscopic techniques required for its unambiguous characterization. The causality behind experimental design and the principles of structural validation are emphasized throughout, providing a framework for leveraging this versatile building block in complex molecular design and discovery programs.

The Tetrahydropyran Scaffold: A Privileged Motif

The tetrahydropyran (THP) ring system is a saturated six-membered heterocycle containing an oxygen atom. Its prevalence in nature is a testament to its stability and synthetic accessibility. In the context of drug development, the THP moiety is often employed as a bioisostere for phenyl or cyclohexyl rings, offering improved solubility and metabolic profiles. Molecules incorporating the 4H-Pyran nucleus, a related structure, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1] Ethyl tetrahydro-2H-pyran-3-carboxylate serves as a key functionalized intermediate, providing a synthetically tractable handle for elaboration into more complex pharmaceutical agents and agrochemicals.[2]

Core Molecular Structure & Physicochemical Properties

The fundamental structure of ethyl tetrahydro-2H-pyran-3-carboxylate consists of a saturated oxane ring with an ethyl carboxylate substituent at the C-3 position. This arrangement dictates its chemical reactivity and three-dimensional shape.

Caption: 2D structure of ethyl tetrahydro-2H-pyran-3-carboxylate.

The table below summarizes the key physicochemical properties of the molecule and its close analogues. Data for the target compound are often predicted or inferred due to a greater body of literature on the corresponding acid and methyl ester.

PropertyValueSource
Molecular Formula C₈H₁₄O₃[3]
Molecular Weight 158.19 g/mol [4]
CAS Number 110811-34-2 (for 2-carboxylate isomer)[3]
Parent Acid CAS 873397-34-3 (for the carboxylic acid)[2][5]
Appearance Clear to yellow liquid (inferred)[2]
Boiling Point ~183°C at 760 mmHg (estimated from methyl ester)[6]
XLogP3 0.8[4]
PSA (Polar Surface Area) 35.5 Ų[4]

Stereochemistry and Conformational Analysis: The Third Dimension

The structural definition of ethyl tetrahydro-2H-pyran-3-carboxylate is incomplete without a thorough understanding of its stereochemistry.

  • Chirality: The C-3 carbon is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-ethyl tetrahydro-2H-pyran-3-carboxylate and (S)-ethyl tetrahydro-2H-pyran-3-carboxylate. In drug development, single enantiomers often exhibit superior efficacy and safety profiles, making stereocontrolled synthesis a critical consideration.

  • Conformational Isomerism: The THP ring is not planar. It predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For the C-3 substituted THP ring, the ethyl carboxylate group will strongly favor the more stable equatorial position to avoid 1,3-diaxial interactions. The trans-isomeric form of substituted tetrahydropyrans is generally thermodynamically more stable.[7]

Caption: Chair conformations showing the energetic preference for the equatorial substituent.

Synthesis Strategies and Mechanistic Considerations

The synthesis of functionalized tetrahydropyrans is a well-established field in organic chemistry. The choice of synthetic route is dictated by the desired stereochemistry, functional group tolerance, and scalability.

Causality in Synthesis Design: The demand for enantiomerically pure compounds in pharmaceuticals necessitates the use of asymmetric synthesis. Organocatalytic domino reactions, for example, are highly effective for creating substituted pyrans with excellent control over stereochemical outcomes, often achieving high diastereomeric excess.[6] The selection of specific catalysts and solvents is crucial for directing the stereochemistry of the final product.[6]

Example Protocol: Intramolecular Hydroalkoxylation

A robust method for forming the THP ring is through the acid- or metal-catalyzed intramolecular cyclization of an appropriate δ-hydroxy olefin. This protocol is a conceptual representation of such a transformation.

Objective: To synthesize a substituted tetrahydropyran ring via intramolecular cyclization.

Materials:

  • (E)-7-hydroxyoct-2-en-4-one (or similar alkenyl alcohol)

  • Silver(I) triflate (AgOTf) or a Brønsted acid (e.g., PTSA)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the alkenyl alcohol substrate.

  • Solvent Addition: Dissolve the substrate in the chosen anhydrous solvent.

  • Catalyst Introduction: Add the catalyst (e.g., 5 mol% AgOTf). The choice of a silver catalyst represents a mild and effective method for activating the olefin towards nucleophilic attack by the hydroxyl group.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired tetrahydropyran derivative.

synthesis_workflow start Substrate Dissolution (Alkenyl Alcohol in Anhydrous Solvent) catalyst Catalyst Addition (e.g., AgOTf) start->catalyst reaction Intramolecular Cyclization (Stir at RT, Monitor by TLC) catalyst->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Pure Tetrahydropyran Product purify->product

Caption: General workflow for the synthesis of a tetrahydropyran ring.

Spectroscopic Characterization: A Self-Validating System

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

TechniquePredicted Data for Ethyl Tetrahydro-2H-Pyran-3-CarboxylateStructural Insight
¹H NMR δ 4.1-4.2 ppm (q, 2H, -OCH₂ CH₃); δ 3.3-4.0 ppm (m, 3H, H2 & H6 protons adjacent to ring oxygen); δ 2.4-2.6 ppm (m, 1H, H3 proton); δ 1.5-2.1 ppm (m, 4H, H4 & H5 ring protons); δ 1.2-1.3 ppm (t, 3H, -OCH₂CH₃ )Confirms the presence of the ethyl ester and the saturated THP ring. Coupling patterns reveal neighbor relationships between protons.
¹³C NMR δ ~173 ppm (C=O, ester); δ ~68 ppm (C6); δ ~61 ppm (C2); δ ~60 ppm (-C H₂CH₃); δ ~45 ppm (C3); δ ~25-30 ppm (C4, C5); δ ~14 ppm (-OCH₂C H₃)Provides a carbon count and identifies the chemical environment of each carbon atom, confirming key functional groups.
FT-IR ~2850-2960 cm⁻¹ (C-H alkane stretch); ~1735 cm⁻¹ (C=O ester stretch, strong); ~1100-1200 cm⁻¹ (C-O-C ether stretch, strong)Identifies the key functional groups: the ester carbonyl and the cyclic ether linkage.
Mass Spec (EI) m/z 158 (M⁺, molecular ion); m/z 113 ([M-OEt]⁺); m/z 85 ([M-COOEt]⁺)Confirms the molecular weight and provides evidence of structural fragments consistent with the proposed molecule.

Applications in Research and Drug Development

Ethyl tetrahydro-2H-pyran-3-carboxylate is not an end product but a valuable starting point. Its bifunctional nature—a cyclic ether and an ester—allows for diverse chemical transformations. The ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide, opening pathways to a vast chemical space.[2]

application_flow cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates start Ethyl Tetrahydro-2H- pyran-3-carboxylate (Building Block) hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction amidation Amidation start->amidation acid THP-3-Carboxylic Acid hydrolysis->acid alcohol THP-3-Methanol reduction->alcohol amide THP-3-Carboxamide amidation->amide end_node Complex Bioactive Molecules (e.g., Drug Candidates, Agrochemicals) acid->end_node alcohol->end_node amide->end_node

Caption: Logical flow from a building block to complex molecular targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of ethyl tetrahydro-2H-pyran-3-carboxylate is essential. Based on data from structurally related compounds, the following precautions are advised.

  • Hazard Profile: Assumed to be an irritant to the skin and eyes.[6][8] May be harmful if swallowed.[3]

  • Handling: Use in a well-ventilated area or fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8][9] Avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[2][9]

References

  • Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • MDPI. (2023). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

  • Al-Zaydi, K. M. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 6(3), 299-305. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, acetate, trans-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro-2-methyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3,4-dihydro-2H-pyran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Tetrahydropyran Scaffold: A Cornerstone in Modern Drug Discovery — An In-depth Technical Guide to Ethyl Tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) moiety is a privileged heterocyclic scaffold, ubiquitously found in a vast array of natural products and synthetic pharmaceuticals. Its conformational rigidity, favorable physicochemical properties, and ability to engage in hydrogen bonding have established it as a critical building block in medicinal chemistry. This technical guide provides a comprehensive overview of ethyl tetrahydro-2H-pyran-3-carboxylate, a representative member of this important class of molecules. We will delve into the evolution of its synthesis, explore its detailed characterization, and illuminate its applications as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the tetrahydropyran scaffold in their own research endeavors.

Introduction: The Strategic Importance of the Tetrahydropyran Ring System

The tetrahydropyran ring is a saturated six-membered heterocycle containing an oxygen atom. This structural motif is prevalent in numerous biologically active natural products, including various carbohydrates and complex macrolides. In the realm of medicinal chemistry, the THP ring is often employed as a bioisostere for cyclohexane.[1] This substitution can offer several advantages, such as reduced lipophilicity, which can in turn improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the embedded oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1] The constrained conformation of the THP ring, typically a chair form, reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Given these favorable characteristics, the development of efficient and stereoselective methods for the synthesis of substituted tetrahydropyrans is an area of intense research. Ethyl tetrahydro-2H-pyran-3-carboxylate serves as a valuable and versatile building block in this context, offering a synthetically tractable handle for the elaboration of more complex molecular architectures.

The Genesis of a Scaffold: Synthesis of Ethyl Tetrahydro-2H-pyran-3-carboxylate

While a singular "discovery" of ethyl tetrahydro-2H-pyran-3-carboxylate is not documented in a landmark publication, its existence is the result of the broader evolution of synthetic methodologies for creating substituted tetrahydropyrans. The synthesis of such compounds has progressed from classical methods to highly sophisticated stereoselective strategies.

Foundational Synthetic Approaches

Early and more traditional methods for the synthesis of the tetrahydropyran ring often involved acid-catalyzed cyclization of δ-hydroxyolefins or the reaction of 1,5-diols.[2] A pertinent example for a related keto-ester is the Dieckmann condensation of a diester, which provides a route to cyclic β-keto esters. A plausible synthetic route to a precursor of the title compound, 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester, involves the reaction of ethyl hydroxypropanoate with ethyl acrylate, followed by an intramolecular Dieckmann condensation.[3]

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation Ethyl Hydroxypropanoate Ethyl Hydroxypropanoate Ethyl Acrylate Ethyl Acrylate Base Base (e.g., NaH) Intermediate_Diester 4-oxa-1,7-diethyl pimelate Cyclic_Keto_Ester Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate Strong_Base Strong Base (e.g., NaOEt)

Figure 1: A plausible synthetic pathway to a key precursor of ethyl tetrahydro-2H-pyran-3-carboxylate.

Modern Stereoselective Syntheses

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses of substituted tetrahydropyrans. These methods often rely on metal-catalyzed or organocatalytic reactions to control the stereochemistry of the newly formed chiral centers. Strategies for the stereocontrolled preparation of substituted tetrahydropyrans include asymmetric induction in SE' reactions and Brønsted acid-mediated hydroxyalkoxylation of silylated alkenols.[4][5] These advanced methodologies allow for the precise construction of complex molecules containing the tetrahydropyran scaffold, a critical capability in modern drug discovery.

Physicochemical and Spectroscopic Profile

Physicochemical Properties
PropertyInferred Value/CharacteristicBasis of Inference
Molecular Formula C₈H₁₄O₃Calculated from structure
Molecular Weight 158.19 g/mol Calculated from structure
Appearance Colorless to pale yellow liquidGeneral characteristic of similar esters
Boiling Point ~190-210 °CExtrapolated from related compounds[6]
Solubility Soluble in common organic solventsExpected for a moderately polar ester
Spectroscopic Characterization (Inferred)

The structural elucidation of ethyl tetrahydro-2H-pyran-3-carboxylate would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the tetrahydropyran ring would appear as a series of complex multiplets in the region of 1.5-4.0 ppm. The proton at the C3 position, adjacent to the ester, would likely be a multiplet around 2.5-2.8 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be distinguished by the ester carbonyl signal at approximately 170-175 ppm. The carbons of the ethyl group would appear around 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The carbons of the tetrahydropyran ring would resonate in the range of 20-70 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730-1740 cm⁻¹. C-O stretching vibrations for the ester and the ether linkage in the ring would appear in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the tetrahydropyran ring.

Applications in Medicinal Chemistry and Drug Discovery

The true value of ethyl tetrahydro-2H-pyran-3-carboxylate lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The ester functionality provides a convenient handle for a variety of chemical transformations, including reduction to the corresponding alcohol, hydrolysis to the carboxylic acid, and amidation to form amides.

G cluster_0 Starting Material cluster_1 Chemical Transformations cluster_2 Key Intermediates cluster_3 Target Molecules Start Ethyl Tetrahydro-2H- pyran-3-carboxylate Reduction Reduction (e.g., LiAlH4) Start->Reduction Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Amidation Amidation (Amine, Heat) Start->Amidation Alcohol (Tetrahydro-2H-pyran-3-yl)methanol Reduction->Alcohol Carboxylic_Acid Tetrahydro-2H-pyran- 3-carboxylic acid Hydrolysis->Carboxylic_Acid Amide N-Substituted Tetrahydro-2H- pyran-3-carboxamide Amidation->Amide Further_Synthesis_1 Bioactive Ethers, Esters Alcohol->Further_Synthesis_1 Leads to... Further_Synthesis_2 Complex Amides, Further Esterification Carboxylic_Acid->Further_Synthesis_2 Leads to... Further_Synthesis_3 Diverse Amide Libraries Amide->Further_Synthesis_3 Leads to...

Figure 2: Synthetic utility of ethyl tetrahydro-2H-pyran-3-carboxylate in accessing key intermediates for drug discovery.

The tetrahydropyran scaffold is a component of numerous approved drugs and clinical candidates. For instance, the HIV protease inhibitor Darunavir contains a bis-tetrahydrofuran moiety, a related five-membered ring system, highlighting the utility of cyclic ethers in drug design.[7] The increased flexibility of the tetrahydropyran ring compared to more rigid aromatic systems can be advantageous in accommodating mutations in drug targets, potentially leading to more durable therapeutic effects.[7]

While specific examples of ethyl tetrahydro-2H-pyran-3-carboxylate in late-stage clinical candidates are not prominently documented, its parent acid, tetrahydro-2H-pyran-3-carboxylic acid, is noted for its use in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[8] This suggests that esters like the ethyl derivative are crucial intermediates in the production of these and other bioactive compounds.

Conclusion

Ethyl tetrahydro-2H-pyran-3-carboxylate, while a seemingly simple molecule, represents a critical entry point into the rich chemical space of substituted tetrahydropyrans. The ongoing development of stereoselective synthetic methods continues to enhance its value as a building block for the creation of complex and potent pharmaceutical agents. Its favorable physicochemical properties, inherited from the tetrahydropyran scaffold, make it an attractive component in the design of next-generation therapeutics. As our understanding of the intricate interplay between molecular structure and biological function deepens, the strategic application of well-designed building blocks like ethyl tetrahydro-2H-pyran-3-carboxylate will remain a cornerstone of successful drug discovery programs.

References

  • Mori, Y., Hiramatsu, N., Takahashi, N., & Noyori, R. (2005). Stereoselective Synthesis of Fused Tetrahydropyrans. Synfacts, 2006(01), 0026–0026.
  • CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents. (n.d.).
  • Martinez-Solorio, D., & Jennings, M. P. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 10(3), 579–608.
  • Sheverdov, V. P., Fertikov, V. A., & Kochetkov, K. A. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules (Basel, Switzerland), 27(14), 4438.
  • Díez-Poza, C., Val, P., López, E., & Barbero, A. (2020). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian journal of organic chemistry, 9(10), 1668–1672.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.
  • Le, K. K. A., Nguyen, H., & Daugulis, O. (2021). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic letters, 23(1), 220–225.
  • de Oliveira, A. C. C., da Silva, F. C., & de Souza, M. C. B. V. (2018). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of the Brazilian Chemical Society, 29(10), 2136–2146.
  • Fujiwara, K. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 11(8), 2963–2996.
  • Al-Zaydi, K. M. (2009). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Molecules (Basel, Switzerland), 14(7), 2415–2426.
  • Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 1, 2026, from [Link]

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents. (n.d.).
  • Structures of selected drugs containing THF ring. - ResearchGate. (n.d.). Retrieved February 1, 2026, from [Link]

  • Stanetty, P., & Schnürch, M. (2010). Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. Molecules (Basel, Switzerland), 15(5), 3362–3372.
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents. (n.d.).
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Clinical Trials and Drugs: Present and Future. Journal of medicinal chemistry, 57(15), 5845–5859.
  • Gung, B. W., & Dickson, H. (2010). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. Tetrahedron, 66(26), 4817–4824.
  • WO2016CN105626298 - 6-tert-butyloxycarbonyl octahydro-2H-pyran[3,2-c]pyridine-8-carboxylic acid synthesis method - Google Patents. (n.d.).

Sources

Methodological & Application

Synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate from diethyl malonate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Ethyl Tetrahydro-2H-pyran-3-carboxylate from Diethyl Malonate

For inquiries, please contact: Senior Application Scientist Google Research and Development

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, three-step synthetic route starting from the readily available diethyl malonate. The synthesis proceeds through a base-catalyzed Michael addition, a selective chemoselective reduction, and a subsequent intramolecular cyclization. This document emphasizes the underlying chemical principles, providing a robust and reproducible procedure with in-depth explanations of the experimental choices to ensure scientific integrity and successful execution.

Introduction

Tetrahydropyrans (THPs) are a class of saturated heterocyclic compounds that are prevalent structural motifs in a wide array of natural products and pharmaceutical agents. Their conformational stability and ability to engage in hydrogen bonding interactions make them valuable scaffolds in drug design. Ethyl tetrahydro-2H-pyran-3-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, owing to the presence of a reactive ester functionality that allows for further chemical transformations. This guide details a reliable and scalable synthesis of this important compound from diethyl malonate, a cost-effective and common starting material in organic synthesis.

Overall Reaction Scheme

The synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate from diethyl malonate is accomplished in three distinct steps:

  • Michael Addition: A base-catalyzed conjugate addition of diethyl malonate to acrolein to form diethyl 2-(3-oxopropyl)malonate.

  • Chemoselective Reduction: The selective reduction of the aldehyde functionality in the Michael adduct to a primary alcohol using a mild reducing agent.

  • Intramolecular Cyclization: An acid-catalyzed intramolecular transesterification leading to the formation of the desired tetrahydropyran ring.

Overall Reaction Scheme diethyl_malonate Diethyl Malonate intermediate1 Diethyl 2-(3-oxopropyl)malonate diethyl_malonate->intermediate1 Step 1: Michael Addition acrolein Acrolein acrolein->intermediate1 intermediate2 Diethyl 2-(3-hydroxypropyl)malonate intermediate1->intermediate2 Step 2: Reduction reagents1 Base (e.g., NaOEt) Ethanol final_product Ethyl tetrahydro-2H-pyran-3-carboxylate intermediate2->final_product Step 3: Cyclization reagents2 NaBH4 Methanol reagents3 Acid catalyst (e.g., H2SO4) Heat

Caption: Overall three-step synthesis of the target molecule.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Diethyl malonateReagentPlus®, ≥99%Sigma-Aldrich
Acrolein≥99%, contains HQ as inhibitorSigma-Aldrich
Sodium ethoxide (NaOEt)21% w/w in ethanolSigma-Aldrich
Sodium borohydride (NaBH₄)Powder, ≥98.0%Sigma-Aldrich
Sulfuric acid (H₂SO₄)95-98%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. NH₄Cl solutionN/AIn-house prep.
Saturated aq. NaHCO₃ solutionN/AIn-house prep.
BrineN/AIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich
Silica gel60 Å, 230-400 meshSigma-Aldrich
Step 1: Michael Addition of Diethyl Malonate to Acrolein

Causality of Experimental Choices: The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] Diethyl malonate, with its acidic α-protons, readily forms a stabilized enolate in the presence of a base, making it an excellent Michael donor.[1] Sodium ethoxide is chosen as the base to match the ester groups of the reactant, thus preventing unwanted transesterification side reactions. The reaction is performed at a low temperature to control the exothermicity and minimize polymerization of acrolein.

Protocol:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (150 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium ethoxide (1.1 eq.) to the ethanol.

  • In the dropping funnel, prepare a solution of diethyl malonate (1.0 eq.) in anhydrous ethanol (50 mL).

  • Add the diethyl malonate solution dropwise to the sodium ethoxide solution over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the resulting solution for an additional 30 minutes at 0 °C to ensure complete enolate formation.

  • Add freshly distilled acrolein (1.0 eq.) dropwise via syringe over 1 hour, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by adding glacial acetic acid until the pH is ~7.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water (100 mL) and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(3-oxopropyl)malonate. The crude product is often of sufficient purity for the next step.

Step 2: Chemoselective Reduction of the Aldehyde

Causality of Experimental Choices: The Michael adduct contains both aldehyde and ester functionalities. A mild reducing agent is required to selectively reduce the aldehyde to a primary alcohol without affecting the less reactive ester groups. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its chemoselectivity for aldehydes and ketones over esters. The reaction is carried out in methanol at a low temperature to control the rate of reduction and prevent side reactions.

Protocol:

  • Dissolve the crude diethyl 2-(3-oxopropyl)malonate from Step 1 in methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude diethyl 2-(3-hydroxypropyl)malonate can be used directly in the next step.

Step 3: Intramolecular Cyclization

Causality of Experimental Choices: The formation of the tetrahydropyran ring is achieved through an intramolecular transesterification. The hydroxyl group acts as a nucleophile, attacking one of the electrophilic ester carbonyls. This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, making it more electrophilic and facilitating the cyclization. The reaction is heated to provide the necessary activation energy for the cyclization to proceed at a reasonable rate.

Protocol:

  • To the crude diethyl 2-(3-hydroxypropyl)malonate from Step 2, add toluene (150 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Fit the flask with a Dean-Stark apparatus to remove the ethanol and water formed during the reaction.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain pure ethyl tetrahydro-2H-pyran-3-carboxylate.

Data Summary

StepReactantsMolar Ratio (vs. Diethyl Malonate)Typical Yield
1. Michael AdditionDiethyl malonate, Acrolein, Sodium ethoxide1 : 1 : 1.175-85%
2. ReductionDiethyl 2-(3-oxopropyl)malonate, NaBH₄1 : 1.290-95%
3. CyclizationDiethyl 2-(3-hydroxypropyl)malonate, H₂SO₄ (cat.)1 : catalytic65-75%

Yields are based on literature for analogous reactions and may vary depending on experimental conditions and scale.

Visual Workflow

Experimental Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization & Purification start1 Dissolve NaOEt in EtOH at 0 °C add_malonate Add Diethyl Malonate solution start1->add_malonate add_acrolein Add Acrolein add_malonate->add_acrolein react1 Stir at RT for 12-16h add_acrolein->react1 workup1 Neutralize, Evaporate, Extract react1->workup1 start2 Dissolve Michael adduct in MeOH at 0 °C workup1->start2 add_nabh4 Add NaBH4 portion-wise start2->add_nabh4 react2 Stir at 0 °C for 2-3h add_nabh4->react2 workup2 Quench, Evaporate, Extract react2->workup2 start3 Dissolve reduced intermediate in Toluene with H2SO4 workup2->start3 reflux Reflux with Dean-Stark start3->reflux workup3 Wash and Dry reflux->workup3 purify Silica Gel Chromatography workup3->purify

Sources

Technical Application Note: One-Pot Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable one-pot cascade synthesis of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS: 1619-57-4). This


-keto ester is a critical pharmacophore in the development of SGLT2 inhibitors (e.g., Tofogliflozin) and kinase inhibitors.

While the target can be prepared via the carboxylation of tetrahydro-4H-pyran-4-one, that route often suffers from poly-acylation side products and requires expensive cyclic starting materials. The protocol described herein utilizes a Telescoped Michael-Dieckmann Cascade , constructing the pyran ring from inexpensive acyclic precursors: ethyl glycolate and ethyl acrylate .

Key Advantages:

  • Cost-Efficiency: Utilizes commodity acyclic starting materials.

  • Atom Economy: High-yield cyclization with ethanol as the only byproduct.

  • Scalability: Validated for gram-to-kilogram scale transition.

Scientific Background & Mechanism[1]

The Challenge of -Keto Ester Synthesis

The synthesis of cyclic


-keto esters is complicated by the high reactivity of the methylene group between the carbonyls, leading to polymerization or ring-opening. The "One-Pot" approach described here relies on a kinetic separation of two distinct mechanistic steps occurring in a single reactor:
  • Intermolecular Michael Addition: The alkoxide of ethyl glycolate attacks the electron-deficient alkene of ethyl acrylate.

  • Intramolecular Dieckmann Condensation: The resulting acyclic diester undergoes base-mediated cyclization to form the six-membered ring.

Mechanistic Pathway

The reaction is driven by the thermodynamic stability of the final enolate.

ReactionMechanism Start Ethyl Glycolate + Base (NaH) Alkoxide Alkoxide Intermediate Start->Alkoxide Deprotonation (-H2) MichaelAdduct Michael Adduct (Acyclic Diester) Alkoxide->MichaelAdduct + Ethyl Acrylate (Michael Addn) Acrylate Ethyl Acrylate Acrylate->MichaelAdduct Enolate Enolate Formation (α-deprotonation) MichaelAdduct->Enolate Base Excess CyclicInter Tetrahedral Intermediate Enolate->CyclicInter Dieckmann Cyclization ProductEnolate Stabilized β-Keto Ester Enolate CyclicInter->ProductEnolate - EtO⁻ (Irreversible) FinalProduct Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate ProductEnolate->FinalProduct Acid Quench (AcOH/HCl)

Figure 1: Mechanistic flow of the Michael-Dieckmann cascade. The formation of the stable product enolate drives the equilibrium forward.

Experimental Protocol

Materials & Equipment
ReagentEquiv.[1]RoleHazards
Ethyl Glycolate 1.0NucleophileIrritant
Ethyl Acrylate 1.1Michael AcceptorLachrymator, Polymerizes
Sodium Hydride (60%) 2.2BaseFlammable solid, Water reactive
THF (Anhydrous) SolventMediumPeroxide former
Acetic Acid ExcessQuenchCorrosive

Safety Note: This reaction generates hydrogen gas (


). Ensure adequate venting and inert atmosphere (

or Ar).
Step-by-Step Methodology
Phase 1: Alkoxide Formation & Michael Addition
  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.

  • Base Suspension: Charge NaH (2.2 eq) washed with dry hexanes (to remove oil) into the flask. Add anhydrous THF (10 mL/g of substrate). Cool to 0°C .[1]

  • Nucleophile Addition: Mix Ethyl Glycolate (1.0 eq) with a small volume of THF. Add dropwise to the NaH suspension over 30 minutes.

    • Observation: Vigorous bubbling (

      
      ). Wait until evolution ceases (approx. 30 min).
      
  • Michael Acceptor: Add Ethyl Acrylate (1.1 eq) dropwise at 0°C .

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC should show consumption of ethyl glycolate and formation of the acyclic diester intermediate.

Phase 2: Dieckmann Cyclization (The "One-Pot" Continuation)
  • Thermal Drive: Once the Michael addition is complete, heat the reaction mixture to Reflux (66°C) .

  • Duration: Reflux for 3–5 hours. The solution will likely turn viscous and yellow/orange as the sodium enolate of the product forms.

    • Self-Validating Check: The reaction is complete when the intermediate spot (acyclic diester) disappears on TLC.

  • Quench: Cool the mixture to 0°C . Slowly add Glacial Acetic Acid (or dilute HCl) until pH reaches ~6.

    • Caution: Exothermic.

Phase 3: Workup & Isolation
  • Extraction: Dilute with water and extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Brine. Dry over

    
    .[2]
    
  • Purification: Concentrate in vacuo. The crude oil is often >90% pure. If necessary, purify via vacuum distillation (bp ~110°C @ 1 mmHg) or flash chromatography (Hexane:EtOAc).

Results & Analysis

Yield Expectations
  • Typical Isolated Yield: 75% – 85%

  • Purity: >95% (GC/NMR)

NMR Characterization & Tautomerism

The product exists in a dynamic equilibrium between the Keto and Enol forms. In


, the Enol form is often predominant due to intramolecular hydrogen bonding and conjugation.

Table 1: Diagnostic NMR Signals (


) 
MoietyKeto Form (

ppm)
Enol Form (

ppm)
Appearance
Enolic -OH N/A12.1 - 12.5 Singlet (Exchangeable)
C3-H (Methine) 3.4 - 3.6N/ASinglet/Multiplet
C2-H (Ether) 4.1 - 4.24.3 - 4.4Singlet (Enol) / ABq (Keto)
Ester Ethyl 1.2 (t), 4.2 (q)1.3 (t), 4.3 (q)Overlapping multiplets

Note: The integration ratio of Enol:Keto varies by solvent polarity. In DMSO-


, the keto form may be more distinct.

Workflow cluster_0 Phase 1: Michael Addition cluster_1 Phase 2: Dieckmann Cyclization cluster_2 Phase 3: Workup Step1 Suspend NaH in THF (0°C) Step2 Add Ethyl Glycolate (H2 Evolution) Step1->Step2 Step3 Add Ethyl Acrylate (Stir RT, 2h) Step2->Step3 Step4 Heat to Reflux (66°C) (3-5 Hours) Step3->Step4 Step5 Check TLC (Disappearance of Intermediate) Step4->Step5 Step5->Step4 Incomplete Step6 Cool to 0°C Step5->Step6 Complete Step7 Acidic Quench (pH 6) Step6->Step7 Step8 Extract (EtOAc) & Concentrate Step7->Step8

Figure 2: Operational workflow for the one-pot synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsEnsure THF is distilled/anhydrous. Use fresh NaH.
Polymerization Ethyl Acrylate polymerizationAdd radical inhibitor (e.g., hydroquinone) if acrylate is old. Keep temp low during addition.
Incomplete Cyclization Insufficient BaseDieckmann requires stoichiometric base (1 eq consumed by product). Use 2.2 eq total.
Product Decomposition Decarboxylation during workupAvoid strong acids or high heat during workup. The

-keto ester is sensitive.

References

  • Patent Protocol: "Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester." Google Patents, CN104496858A. Link

  • Mechanistic Insight: "Synthesis and keto–enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate." Chemical Papers, 2013.[3] Link

  • Dieckmann Context: "An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation." ResearchGate, 2007. Link

  • Structural Data: "Ethyl 4H-Pyran-4-one-2-carboxylate." Molbank, 2024. Link

Sources

Scale-up synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Ethyl Tetrahydro-2H-pyran-3-carboxylate

Part 1: Executive Summary & Strategic Analysis

Target Molecule: Ethyl tetrahydro-2H-pyran-3-carboxylate CAS: 13602-09-0 Application: Critical pharmacophore in medicinal chemistry, serving as a building block for kinase inhibitors, GPCR ligands, and metabolic enzyme modulators.

Scale-Up Challenge: The synthesis of the 3-substituted tetrahydropyran core is historically challenging due to the lack of direct, regioselective functionalization methods for the saturated ring. Direct carboxylation often yields mixtures or requires cryogenic lithiation, which is impractical for multi-kilogram scale-up.

Selected Route: The "Cyclopropanation-Rearrangement-Hydrogenation" Strategy This guide details the most robust, scalable route involving a two-stage sequence:

  • Ring Construction: Rhodium-catalyzed cyclopropanation of 3,4-dihydro-2H-pyran (DHP) with ethyl diazoacetate (EDA), followed by thermal rearrangement to ethyl 5,6-dihydro-2H-pyran-3-carboxylate .

  • Saturation: Catalytic hydrogenation of the dihydropyran intermediate to the target tetrahydro-derivative.

Rationale for Selection:

  • Atom Economy: High atom efficiency compared to decarboxylative malonate routes.[1]

  • Reagent Availability: DHP and EDA are bulk commodities.[1]

  • Scalability: The diazo step is highly exothermic but ideal for continuous flow chemistry, mitigating safety risks.[1] The hydrogenation is a standard unit operation.[1]

Part 2: Reaction Engineering & Mechanism

Mechanistic Pathway

The synthesis relies on the "Doyle-Wenkert" ring expansion. The interaction between the rhodium carbenoid (derived from EDA) and the enol ether double bond of DHP forms a bicyclic cyclopropane.[1] Under thermal stress, this unstable intermediate undergoes a retro-electrocyclic ring opening to yield the 5,6-dihydro-2H-pyran-3-carboxylate, effectively inserting the carbon atom and the ester group at the 3-position.

Visual Workflow (DOT Diagram)

Synthesispathway cluster_0 Step 1: Ring Expansion cluster_1 Step 2: Hydrogenation DHP 3,4-Dihydro-2H-pyran (Starting Material) Cyclo Bicyclic Cyclopropane (Intermediate) DHP->Cyclo + EDA, Rh cat. - N2 EDA Ethyl Diazoacetate (Reagent) EDA->Cyclo Rh Rh2(OAc)4 (Catalyst) Rh->Cyclo UnsatEster Ethyl 5,6-dihydro- 2H-pyran-3-carboxylate Cyclo->UnsatEster Thermal Rearrangement Final Ethyl tetrahydro- 2H-pyran-3-carboxylate (Target) UnsatEster->Final Hydrogenation EtOH, 3 bar H2 Hydrogen (H2) H2->Final Pd Pd/C (5%) (Catalyst) Pd->Final

Caption: Two-stage synthesis involving Rh-catalyzed ring expansion followed by Pd-catalyzed hydrogenation.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 5,6-dihydro-2H-pyran-3-carboxylate

Note: This step involves diazo compounds. For scale-up >100g, Continuous Flow processing is strongly recommended to manage exotherms and nitrogen evolution.[1]

Materials:

  • 3,4-Dihydro-2H-pyran (DHP) [Excess as solvent/reactant][1]

  • Ethyl Diazoacetate (EDA) [Limit reagent][1]

  • Rhodium(II) acetate dimer [Rh2(OAc)4] (0.5 mol%)[1]

  • Dichloromethane (DCM) [Optional diluent][1]

Batch Procedure (100g Scale):

  • Setup: Equip a 2L 3-neck flask with a high-efficiency reflux condenser, N2 inlet, internal thermometer, and a precision dropping funnel.

  • Charge: Add DHP (4.0 equiv) and Rh2(OAc)4 (0.5 mol%) to the flask. Heat to 40°C under N2.

  • Addition (Critical): Dissolve EDA (1.0 equiv) in a small amount of DHP or DCM. Add this solution dropwise over 4–6 hours.

    • Control: Maintain temperature < 55°C. The reaction is exothermic with vigorous N2 gas evolution.[1]

    • Visual Cue: The solution will turn from green to brown/orange.[1]

  • Rearrangement: After addition, heat the mixture to reflux (approx. 85-90°C if neat DHP) for 2 hours to ensure complete rearrangement of the cyclopropane intermediate.

  • Work-up: Distill off excess DHP (recycle for next batch).

  • Purification: Vacuum distill the residue (approx. 80-90°C at 2 mmHg) to obtain the unsaturated ester as a clear oil.

Yield Target: 75-85%

Protocol B: Hydrogenation to Ethyl Tetrahydro-2H-pyran-3-carboxylate

This is the robust "finishing" step suitable for GMP environments.

Materials:

  • Ethyl 5,6-dihydro-2H-pyran-3-carboxylate (from Protocol A)[2][3][4][5][6]

  • Ethanol (Absolute)[1]

  • 5% Palladium on Carbon (Pd/C), 50% water wet[1]

  • Hydrogen gas[1]

Procedure (1 kg Scale):

  • Loading: In a 5L Stainless Steel Autoclave (Hastelloy preferred), charge:

    • Unsaturated Ester (1.0 kg)[1]

    • Ethanol (3.0 L)

    • 5% Pd/C (20 g dry weight equivalent)[1]

  • Purging: Seal reactor. Purge with N2 (3x 3 bar), then H2 (3x 3 bar).[1]

  • Reaction: Pressurize to 3–5 bar H2. Stir at 800 rpm.

    • Temperature: Maintain 25–30°C. (Note: Reaction is mildly exothermic; cooling jacket may be required).[1]

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.[1] Verify conversion by GC (>99.5% conversion required).

  • Filtration: Vent H2. Purge with N2.[1] Filter catalyst through a spark-proof filter press or Celite bed.

  • Isolation: Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to remove Ethanol.

  • Final Polish: Fractional distillation is usually not required if the precursor was pure.[1] If necessary, distill at 85-90°C (5 mmHg).

Yield Target: >95%

Part 4: Process Data & Quality Control

Critical Process Parameters (CPP)
ParameterRangeImpactControl Strategy
EDA Addition Rate 0.2 - 0.5 equiv/hrSafety (Exotherm/N2)Use dosing pump linked to temp probe.
Rh Catalyst Load 0.1 - 0.5 mol%Cost vs. RateOptimize for minimal residual Rh.
H2 Pressure 1 - 5 barReaction RateStandard pressure regulation.
Reaction Temp (Hydrog.) 20 - 40°CImpurity ProfileJacket cooling; avoid >50°C to prevent ester hydrolysis.[1]
Analytical Specifications
  • Appearance: Clear, colorless liquid.[1]

  • GC Purity: >98.0% (Area %).[1][7]

  • 1H NMR (CDCl3):

    • δ 4.15 (q, 2H, O-CH2-CH3)[1]

    • δ 3.90-3.80 (m, 1H, H-2 eq)[1]

    • δ 3.75-3.65 (m, 1H, H-6 eq)[1]

    • δ 2.55 (m, 1H, H-3)[1]

    • δ 1.25 (t, 3H, CH3)[1]

    • Diagnostic: Disappearance of olefinic protons at δ 6.9 and δ 4.5 seen in precursor.[1]

Part 5: Safety & References

Safety Warning:

  • Ethyl Diazoacetate (EDA): Potentially explosive.[1] Never distill neat. Store cold. On scale >100g, Continuous Flow reactors are mandatory to minimize the active inventory of diazo species.[1]

  • Hydrogenation: Standard fire/explosion hazards.[1] Ground all equipment.

References:

  • Cyclopropanation/Rearrangement Mechanism:

    • Doyle, M. P., et al. "Rhodium(II) acetate catalyzed reactions of ethyl diazoacetate with enol ethers."[1] Journal of Organic Chemistry.

  • Synthesis of Dihydropyran Carboxylates:

    • Wenkert, E., et al. "Cyclopropanated Carbohydrates."[1] Journal of Organic Chemistry.

  • Industrial Hydrogenation Protocols:

    • Rylander, P. N.[1] Hydrogenation Methods. Academic Press.[1] (Standard text for Pd/C reductions).

  • Scale-Up of Diazo Chemistry:

    • Styring, P., et al. "Continuous Flow Synthesis using Diazoacetates."[1] Organic Process Research & Development.

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of ethyl tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of Ethyl Tetrahydro-2H-pyran-3-carboxylate by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its presence often imparts favorable pharmacokinetic properties. Ethyl tetrahydro-2H-pyran-3-carboxylate is a key synthetic intermediate used in the construction of more complex molecules, where the ester functionality provides a versatile handle for further chemical modifications.[2] The precise and reliable characterization of such intermediates is paramount to ensure the quality and success of multi-step syntheses in drug development pipelines.

Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable analytical technique for the analysis of volatile and semi-volatile organic compounds.[3] Its high separation efficiency and sensitive, specific detection make it the gold standard for identifying and quantifying compounds like ethyl tetrahydro-2H-pyran-3-carboxylate in various sample matrices. This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound, detailing the underlying principles, experimental parameters, and expected fragmentation patterns.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValue
Chemical Name Ethyl tetrahydro-2H-pyran-3-carboxylate
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Structure Chemical structure of Ethyl tetrahydro-2H-pyran-3-carboxylate

Note: The structure and properties are based on the specified chemical name.

Principle of the GC-MS Method

The analysis workflow is a two-stage process. Initially, the Gas Chromatograph (GC) vaporizes the sample and separates its components based on their boiling points and affinities for the stationary phase within a capillary column. As the separated components, including the target analyte, exit the column, they enter the Mass Spectrometer (MS). Here, they are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns of smaller, charged ions. The MS then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: Ethyl tetrahydro-2H-pyran-3-carboxylate (Purity ≥98%)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-grade or higher purity. Volatile organic solvents are recommended for GC-MS analysis.[4]

  • Internal Standard (Optional): A deuterated analog or a compound with similar chemical properties but a different retention time (e.g., Ethyl nonanoate).

  • Glassware: All glassware must be scrupulously cleaned and dried at a high temperature (e.g., 200°C for at least 4 hours) to eliminate potential contaminants.[5]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Instrumentation

A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is recommended.

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

  • GC Column: A mid-polarity column is crucial for good peak shape. A DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a robust choice for general-purpose analysis of esters and cyclic compounds.[5]

Sample and Standard Preparation

The causality behind this dilution strategy is to ensure the concentration falls within the linear dynamic range of the detector, preventing saturation and ensuring accurate quantification.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of ethyl tetrahydro-2H-pyran-3-carboxylate and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the reaction mixture or sample in dichloromethane to an estimated concentration of 10-50 µg/mL. If the sample contains particulates, it must be filtered through a 0.45 µm PTFE syringe filter to prevent contamination of the GC inlet.[4]

GC-MS Instrumental Parameters

The parameters below are optimized for a balance between resolution and analysis time. The oven temperature program is designed to elute the analyte as a sharp peak while separating it from solvent fronts and potential impurities.

ParameterRecommended SettingRationale
GC Inlet
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp peaks.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection Volume1 µLA standard volume for capillary columns.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program
Initial Temperature60 °CAllows for focusing of the analytes at the head of the column.
Hold Time2 min
Ramp Rate15 °C/minA moderate ramp to ensure good separation without excessive run time.
Final Temperature280 °CCleanses the column of any high-boiling point residues.[5]
Final Hold Time5 min
Mass Spectrometer
Ion SourceElectron Impact (EI)Standard, robust ionization technique for creating reproducible fragments.
Ionization Energy70 eVThe industry standard for generating comparable mass spectra and utilizing libraries like NIST.[6]
Ion Source Temp.230 °CStandard temperature to maintain analyte integrity.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.
Scan Rangem/z 40 - 300Captures the molecular ion and all significant fragment ions.
Acquisition ModeFull ScanProvides comprehensive spectral data for identification.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Dichloromethane A->B C Filter Sample (if necessary) B->C D Inject 1 µL into GC Inlet C->D E Separation on DB-5MS Column D->E F Ionization (EI, 70 eV) E->F G Mass Analysis (m/z 40-300) F->G H Generate Total Ion Chromatogram (TIC) G->H I Extract Mass Spectrum H->I J Identify Fragments I->J K Library Search (NIST) J->K

Caption: GC-MS analysis workflow from sample preparation to data processing.

Expected Results: Deciphering the Mass Spectrum

The output from the GC-MS analysis will be a total ion chromatogram (TIC), where the analyte should appear as a single, sharp peak at a specific retention time. The mass spectrum extracted from this peak is used for identification.

Predicted Fragmentation Pattern

For ethyl tetrahydro-2H-pyran-3-carboxylate (C₈H₁₄O₃, MW=158.19), the electron impact mass spectrum is predicted to exhibit several key fragmentation pathways common to esters and cyclic ethers.[7]

  • Molecular Ion (M⁺): A peak at m/z 158 corresponding to the intact molecule may be observed, although it might be of low intensity due to the compound's instability under EI conditions.

  • Loss of Ethoxy Radical (•OCH₂CH₃): A very common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass = 45). This would produce a prominent acylium ion at m/z 113 .[7]

  • Loss of Ethyl Group (•CH₂CH₃): Alpha-cleavage can result in the loss of the ethyl group (mass = 29), yielding a fragment at m/z 129 .

  • McLafferty Rearrangement: While less common for cyclic esters in this configuration, a rearrangement could lead to the loss of ethylene (C₂H₄, mass = 28), resulting in a fragment at m/z 130 .

  • Ring Opening and Fragmentation: The tetrahydropyran ring can undergo alpha-cleavage adjacent to the ring oxygen. A characteristic fragment for tetrahydropyran itself is often seen at m/z 85 , corresponding to the loss of the side chain.[8]

The base peak (most intense peak) is likely to be one of the stable fragments, such as the acylium ion at m/z 113 or a ring-derived fragment.

Fragmentation_Pathway cluster_frags Key Fragment Ions M [C₈H₁₄O₃]⁺˙ m/z = 158 (Molecular Ion) F113 [C₆H₉O₂]⁺ m/z = 113 M->F113 - •OCH₂CH₃ (45 Da) (Loss of Ethoxy Radical) F129 [C₆H₉O₃]⁺ m/z = 129 M->F129 - •CH₂CH₃ (29 Da) (Loss of Ethyl Radical) F85 [C₅H₉O]⁺ m/z = 85 F113->F85 - CO (28 Da) F55 [C₃H₃O]⁺ m/z = 55 F85->F55 - CH₂O (30 Da)

Caption: Predicted EI fragmentation pathway for the analyte.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Peak Detected Injection issue; incorrect sample concentration; leak in the system.Verify autosampler syringe function; analyze a higher concentration standard; perform a system leak check.
Peak Tailing Active sites in the inlet liner or column; column contamination.Use a deactivated inlet liner; bake the column; trim the first few cm of the column.
Low Sensitivity Ion source is dirty; low sample concentration; detector issue.Clean the ion source according to the manufacturer's protocol; concentrate the sample; run a detector diagnostic.
Poor Reproducibility Leak in the system; variable injection volume; sample degradation.Perform a leak check; verify autosampler precision; prepare fresh samples and standards.

Conclusion

This application note provides a robust and reliable GC-MS method for the analysis of ethyl tetrahydro-2H-pyran-3-carboxylate. By adhering to the detailed protocols for sample preparation and instrumental analysis, researchers, scientists, and drug development professionals can achieve accurate and reproducible identification of this critical synthetic intermediate. The provided fragmentation analysis serves as a guide for confident spectral interpretation, ensuring the integrity of data in a research and development setting.

References

  • Kim, H., Kim, J., & Shin, D. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules, 25(1), 2. [Link]

  • Nemati, M., Fathirad, F., & Sh, M. H. (2018). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. Iranian Journal of Pharmaceutical Research, 17(Suppl 2), 163–173. [Link]

  • NIST (n.d.). 2H-Pyran, tetrahydro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • SCION Instruments (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Organomation (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • NIST (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed (2007). Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology. Retrieved from [Link]

  • Al-Mugdadi, S. F. H., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. International Journal of Health Sciences, 6(3), 486-499. [Link]

  • Nakazawa, H., et al. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Journal of AOAC International, 85(3), 719-724. [Link]

  • ResearchGate (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. Retrieved from [Link]

  • eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • International Journal of Botany Studies (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved from [Link]

  • NIST (n.d.). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate (2023). A highly efficacious method for the synthesis of spiro-4H-pyran and 4H-pyran derivatives using BQC as the catalyst and investigating on their in vitro antibacterial activity. Retrieved from [Link]

  • MDPI (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • PubMed Central (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • PubMed (2000). Analysis of 11-nor-9-carboxy-delta(9)-tetrahydrocannabinol in biological samples by gas chromatography tandem mass spectrometry (GC/MS-MS). Retrieved from [Link]

  • PubMed Central (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

  • ResearchGate (1997). Synthetic and mass spectral fragmentation studies on trisubstituted 2H-pyrans and comparative EIMS behavior of biologically active 3,5-disubstituted pyrazoles and isoxazoles. Retrieved from [Link]

  • PubChem (n.d.). Tetrahydro-2H-pyran-3-carboxylic Acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.

Introduction to the Synthesis

Ethyl tetrahydro-2H-pyran-3-carboxylate is a valuable intermediate in organic synthesis. Its preparation can be approached through several synthetic strategies, each with its own set of challenges and optimization parameters. The most common routes involve either a hetero-Diels-Alder reaction to form the dihydropyran ring followed by reduction, or a tandem Michael addition-cyclization approach. This guide will address potential issues in both of these pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate.

Problem 1: Low or No Product Yield

Symptom: After the reaction and work-up, analysis by TLC, GC, or NMR shows a low yield of the desired product or its complete absence.

Possible Causes and Solutions:

  • Inactive Catalyst: Many synthetic routes for pyran derivatives rely on catalysts.[1][2] If you are using a solid-supported catalyst, ensure it has not been poisoned or degraded. For acid or base catalysts, verify the concentration and purity.

    • Actionable Advice: If you suspect catalyst deactivation, try a fresh batch of the catalyst. For reactions sensitive to air or moisture, ensure all reagents and solvents are appropriately dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Reaction Temperature: The hetero-Diels-Alder reaction, in particular, can be sensitive to temperature.[3] Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to decomposition of reactants or products.

    • Actionable Advice: Carefully monitor and control the reaction temperature. It may be necessary to run a series of small-scale experiments at different temperatures to find the optimal condition for your specific substrates.

  • Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Actionable Advice: Ensure the purity of your starting materials (e.g., acrolein derivatives and vinyl ethers for the hetero-Diels-Alder route) by distillation or recrystallization. Verify their identity and purity by NMR or other appropriate analytical techniques.

Problem 2: Formation of Significant Side Products

Symptom: Your reaction mixture shows the presence of one or more significant impurities alongside the desired product.

Possible Causes and Solutions:

  • Polymerization of Acrolein: Acrolein and its derivatives are prone to polymerization, especially in the presence of acid or base catalysts.

    • Actionable Advice: Add the acrolein derivative slowly to the reaction mixture. Consider using a polymerization inhibitor if compatible with your reaction conditions. Running the reaction at a lower temperature can also help to minimize polymerization.

  • Formation of Isomeric Byproducts: In some pyran syntheses, the formation of regioisomers or stereoisomers is possible.[4]

    • Actionable Advice: The choice of catalyst and reaction conditions can influence the selectivity of the reaction. For Diels-Alder type reactions, the use of chiral catalysts can improve stereoselectivity.[5] Careful column chromatography is often required to separate isomers.[4][6]

  • Knoevenagel Condensation and Michael Addition Side Reactions: In multi-component reactions, various competing reactions can occur.[2][7][8][9]

    • Actionable Advice: The order of addition of reagents can be critical. Often, the Knoevenagel condensation is performed first, followed by the Michael addition and cyclization.[10] Optimizing the stoichiometry of the reactants can also help to favor the desired reaction pathway.

Problem 3: Difficult Product Purification

Symptom: The crude product is difficult to purify by standard methods like column chromatography or distillation.

Possible Causes and Solutions:

  • Co-eluting Impurities: A side product may have a similar polarity to your desired product, making separation by chromatography challenging.

    • Actionable Advice: Try a different solvent system for your column chromatography. Sometimes a small change in the eluent composition can significantly improve separation. Alternatively, consider converting your product to a crystalline derivative for purification by recrystallization, followed by regeneration of the desired product.

  • Product Instability: The product may be degrading on the silica gel column.

    • Actionable Advice: Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent. Alternatively, use a less acidic stationary phase like alumina. Purification by distillation under reduced pressure is another option if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to ethyl tetrahydro-2H-pyran-3-carboxylate?

A1: A prevalent method involves the hetero-Diels-Alder reaction of an acrolein derivative with an electron-rich alkene, such as an enol ether, to form a dihydropyran, which is subsequently reduced.[5][11] Another common approach is a one-pot reaction involving a Michael addition of a β-ketoester to an α,β-unsaturated aldehyde, followed by cyclization and subsequent reduction.[8]

Q2: How can I improve the yield of the hetero-Diels-Alder reaction?

A2: The yield of the hetero-Diels-Alder reaction can often be improved by using a Lewis acid catalyst to activate the dienophile. The choice of solvent is also important; non-polar solvents are often preferred. Running the reaction at elevated pressure can also increase the rate and yield.

Q3: What are the best methods for reducing the dihydropyran intermediate to the final tetrahydro-2H-pyran product?

A3: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is a very effective method for this reduction. The reaction is typically clean and gives high yields.

Q4: I am seeing a mixture of cis and trans isomers in my final product. How can I control the stereochemistry?

A4: The stereochemical outcome of the reduction step can be influenced by the choice of catalyst and reaction conditions. For example, hydrogenation is often a syn-addition, and the direction of hydrogen addition can be influenced by existing stereocenters in the molecule. Chiral auxiliaries or catalysts can be employed in the initial ring-forming reaction to control the stereochemistry.

Q5: My reaction is not going to completion. What should I try?

A5: If your reaction has stalled, you could try increasing the reaction time or temperature. Adding a fresh portion of the catalyst may also help if the catalyst has deactivated over time. Ensure that your reagents are pure and dry, as impurities like water can inhibit many reactions.

Experimental Protocols

Protocol 1: Hetero-Diels-Alder Route

This protocol provides a general procedure for the synthesis of an ethyl 2,3-dihydro-4H-pyran-5-carboxylate intermediate.

Step-by-Step Methodology:

  • To a solution of ethyl glyoxylate (1.0 eq) in dichloromethane (0.5 M) at 0 °C under a nitrogen atmosphere, add a Lewis acid catalyst (e.g., BF3·OEt2, 0.1 eq).

  • Stir the mixture for 15 minutes.

  • Add 2-methoxypropene (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the ethyl 2,3-dihydro-4H-pyran-5-carboxylate.

Protocol 2: Reduction of the Dihydropyran Intermediate

Step-by-Step Methodology:

  • Dissolve the ethyl 2,3-dihydro-4H-pyran-5-carboxylate (1.0 eq) in ethanol (0.2 M) in a hydrogenation flask.

  • Add 10% palladium on carbon (5 mol %).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl tetrahydro-2H-pyran-3-carboxylate.

  • If necessary, purify the product by distillation under reduced pressure.

Data Summary

ParameterHetero-Diels-Alder RouteMichael Addition-Cyclization Route
Typical Yield 60-80%50-70%
Key Reagents Ethyl glyoxylate, enol etherβ-ketoester, α,β-unsaturated aldehyde
Catalyst Lewis acidBase (e.g., piperidine, triethylamine)
Reaction Temp. 0 °C to room temperatureRoom temperature to reflux
Advantages Good control of regioselectivityOne-pot procedure
Disadvantages Requires a separate reduction stepPotential for side reactions

Visualizing the Workflow

Hetero-Diels-Alder Synthesis Workflow

hetero_diels_alder start Starting Materials (Ethyl Glyoxylate, Enol Ether) reaction Hetero-Diels-Alder Reaction (Lewis Acid Catalyst) start->reaction workup Aqueous Workup & Extraction reaction->workup purification1 Column Chromatography workup->purification1 intermediate Dihydropyran Intermediate purification1->intermediate reduction Catalytic Hydrogenation (Pd/C, H2) intermediate->reduction purification2 Filtration & Concentration reduction->purification2 product Final Product (Ethyl Tetrahydro-2H-pyran-3-carboxylate) purification2->product

Caption: Workflow for the hetero-Diels-Alder synthesis route.

Troubleshooting Logic Flow

troubleshooting_flow start Low Yield or No Product check_catalyst Check Catalyst Activity & Reaction Conditions start->check_catalyst check_reagents Verify Starting Material Purity start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp side_products Significant Side Products Formed? check_catalyst->side_products check_reagents->side_products optimize_temp->side_products polymerization Address Polymerization (Slow Addition, Inhibitor) side_products->polymerization Yes isomer_formation Optimize for Selectivity (Catalyst, Conditions) side_products->isomer_formation Yes purification_issue Purification Difficulties? side_products->purification_issue No polymerization->purification_issue isomer_formation->purification_issue change_eluent Change Chromatography Solvent System purification_issue->change_eluent Yes deactivate_silica Deactivate Silica Gel or Use Alumina purification_issue->deactivate_silica Yes distillation Consider Vacuum Distillation purification_issue->distillation Yes success Improved Yield and Purity purification_issue->success No change_eluent->success deactivate_silica->success distillation->success

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents.
  • Synthesis of Pyran Derivatives - Encyclopedia.pub. Available at: [Link]

  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF - ResearchGate. Available at: [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PubMed Central. Available at: [Link]

  • US7518003B2 - Production process of tetrahydropyran compound and tetrahydropyran compound produced by the production process - Google Patents.
  • Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. Available at: [Link]

  • Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC - PubMed Central. Available at: [Link]

  • Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC - PubMed Central. Available at: [Link]

  • Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates' - UCLA – Chemistry and Biochemistry. Available at: [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central. Available at: [Link]

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents.
  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone - Semantic Scholar. Available at: [Link]

  • Ethyl 4H-Pyran-4-one-2-carboxylate - MDPI. Available at: [Link]

  • (PDF) Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. Available at: [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Technical Support: Thermal Management in Ethyl Tetrahydro-2H-pyran-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl tetrahydro-2H-pyran-3-carboxylate is a vital heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients (APIs). While multiple synthetic routes exist, the catalytic hydrogenation of ethyl 5,6-dihydro-2H-pyran-3-carboxylate is preferred for its atom economy and stereochemical control. However, this transformation involves a highly exothermic reduction of the C=C double bond (


).

This guide addresses the thermodynamic risks associated with this synthesis, specifically focusing on heat removal limitations, hydrogen mass transfer, and runaway reaction prevention during scale-up.

Troubleshooting Guide & FAQs

Ticket #402: "Temperature spiked immediately upon hydrogen introduction."

User: Process Chemist, Pilot Plant Issue: Upon pressurizing the reactor to 3 bar


, the internal temperature jumped from 25°C to 45°C in under 30 seconds, triggering the high-temp interlock.

Diagnosis: This indicates a mass-transfer-controlled regime shifting rapidly to a kinetically controlled regime due to high catalyst activity and excessive initial hydrogen availability. The reaction rate is proportional to hydrogen pressure and catalyst surface area.

Corrective Action:

  • Stop Hydrogen Feed: Immediately isolate the

    
     supply and switch to inert gas (
    
    
    
    ) if the temperature approaches the Maximum Allowable Working Temperature (MAWT).
  • Verify Catalyst Loading: Ensure catalyst loading (typically 5-10 wt% Pd/C) is calculated based on the limiting reagent, not total volume.

  • Protocol Adjustment: For future runs, implement a ramp-up pressurization . Start at 0.5 bar, observe the exotherm, and incrementally increase pressure only if the cooling jacket can maintain the setpoint (

    
    ).
    
  • Agitation Review: High agitation speeds increase gas-liquid mass transfer (

    
    ). If the reaction is too fast, temporarily reduce agitation speed to limit 
    
    
    
    dissolution, provided the catalyst remains suspended.
Ticket #409: "The reaction stalled, but then exothermed unexpectedly later."

User: Senior Scientist, R&D Issue:


 uptake stopped after 1 hour. We increased the temperature to restart it, but 20 minutes later, the temperature rose uncontrollably.

Diagnosis: This is a classic "accumulation" scenario . The initial stall was likely due to catalyst poisoning (e.g., by CO or impurities) or mass transfer limitation (hydrogen starvation in the liquid phase). By heating the vessel with unreacted substrate and dissolved hydrogen present, you initiated a sudden, rapid consumption of the accumulated reactants once the kinetic barrier was overcome.

Corrective Action:

  • Never Heat a Stalled Hydrogenation: If uptake stops, sample the mixture to determine conversion before adding heat.

  • Check for Poisoning: Analyze the starting material for sulfur or amine impurities, which deactivate Pd catalysts.

  • Restart Protocol: If heating is required to complete the reaction (e.g., for high activation energy steps), it must be done step-wise (e.g., 5°C increments) with full cooling capacity available.

Ticket #415: "Cooling jacket is at maximum capacity, but temperature is drifting up."

User: Plant Engineer Issue: During the semi-batch addition of the dihydropyran precursor, the jacket temperature (


) is -10°C, but the reactor temperature (

) is creeping past 30°C.

Diagnosis: The Dosing Rate (


)  exceeds the Heat Removal Capacity (

)
. The reaction is accumulating heat faster than the heat transfer coefficient (

) and surface area (

) allow removal:

Corrective Action:

  • Engage Safety Loop: The dosing pump must be interlocked with

    
    . If 
    
    
    
    , the pump must automatically stop.
  • Dilution: In the next run, dilute the feed solution. This increases the thermal mass and reduces the adiabatic temperature rise (

    
    ).
    
  • Check Fouling: Ensure the reactor walls are clean. Polymerization by-products (common in acrylate chemistry) can foul the reactor wall, drastically reducing

    
    .
    

Detailed Experimental Protocol

Method: Catalytic Hydrogenation of Ethyl 5,6-dihydro-2H-pyran-3-carboxylate.

Safety Parameters
  • Reaction Class: Exothermic Heterogeneous Hydrogenation.

  • Critical Hazard: Hydrogen gas (Flammable/Explosive) + Thermal Runaway.

  • Peroxide Warning: Tetrahydropyrans can form explosive peroxides upon storage.[1] Test with starch-iodide paper before distillation or concentration [1].

Reagents & Equipment
  • Substrate: Ethyl 5,6-dihydro-2H-pyran-3-carboxylate (1.0 eq).

  • Catalyst: 10% Pd/C (50% water wet, 0.05 eq wt).

  • Solvent: Ethanol or Ethyl Acetate (anhydrous).

  • Equipment: High-pressure reactor (e.g., Parr or Buchi) with internal cooling coil and mass flow controller for

    
    .
    
Step-by-Step Procedure
  • Inertization: Purge the reactor 3 times with

    
     to remove oxygen.
    
  • Loading:

    • Charge the Pd/C catalyst as a slurry in ethanol (to prevent dry spark ignition).

    • Add the solution of Ethyl 5,6-dihydro-2H-pyran-3-carboxylate in ethanol.

    • Note: Total concentration should be ~0.5 M to aid heat dissipation.

  • Leak Test: Pressurize to 5 bar

    
     and monitor for pressure drop over 10 mins. Vent to ambient.
    
  • Reaction Initiation (The Critical Step):

    • Set stirring to 50% max RPM (ensure turbulent flow).

    • Set cooling jacket to 20°C.

    • Introduce

      
       to 1 bar. Monitor temperature closely. 
      
    • Checkpoint: If

      
       over 5 mins, increase pressure to 3 bar.
      
  • Reaction Monitoring:

    • Track

      
       uptake via mass flow controller.
      
    • The reaction is complete when uptake plateaus and internal temperature returns to setpoint.

  • Work-up:

    • Filter catalyst through Celite (keep wet to prevent ignition).

    • Concentrate filtrate under reduced pressure.

    • Validation: Check for peroxides before heating the residue [2].

Quantitative Safety Data

The following thermodynamic data must be used to calculate the Adiabatic Temperature Rise (


)  for your specific reactor geometry.
ParameterValue (Approx.)Significance
Heat of Hydrogenation (

)
-115 kJ/molHigh energy release; sufficient to boil solvent if uncontrolled.
Specific Heat Capacity (

) of Rxn Mass
2.5 J/g·KTypical for organic solvents (EtOH/EtOAc).
Adiabatic Temp Rise (

)
~100 - 120°CTheoretical temp rise without cooling. Exceeds boiling point of EtOH (78°C).
Maximum Oxygen Concentration (MOC) < 5%Critical to prevent

explosion.
Thermal Stability (DSC) Onset > 200°CProduct is stable, but peroxides decompose at lower temps (~100°C).

Note:


. Always calculate this for your specific concentration (

).

Visualizations & Logic Flows

Process Safety Control Loop

This diagram illustrates the mandatory safety interlocks for the hydrogenation reactor.

ReactorSafety cluster_logic Safety Logic Reactor Hydrogenation Reactor (Pressurized) TempSensor Temp Sensor (Tr) Reactor->TempSensor Measures Tr Vent Emergency Vent (Burst Disk) Reactor->Vent Overpressure > P_max Controller PID Controller (DCS/PLC) TempSensor->Controller Signal (4-20mA) H2Valve H2 Inlet Valve (Fail-Closed) Controller->H2Valve Close if Tr > T_max Cooling Cooling Jacket (Glycol/Water) Controller->Cooling Increase Flow if Tr > T_set

Figure 1: Critical safety control loops showing the relationship between temperature sensing, hydrogen feed cutoff, and active cooling.

Thermal Runaway Decision Tree

A logic flow for operators when encountering unexpected temperature deviations.

RunawayLogic Start Start: Temp Deviation Detected (Tr > Setpoint + 5°C) StopFeed ACTION: Stop H2 Feed / Dosing (Isolate Source) Start->StopFeed CheckCooling Is Cooling Valve 100% Open? Trend Check Temp Trend (dT/dt) CheckCooling->Trend Verified StopFeed->CheckCooling Rising Rising Rapidly (>2°C/min) Trend->Rising Stable Stabilizing or Dropping Trend->Stable Emergency EMERGENCY: 1. Full Cooling 2. N2 Purge (if safe) 3. Evacuate Area Rising->Emergency Resume Resume with reduced pressure/rate after review Stable->Resume

Figure 2: Operator decision matrix for handling thermal excursions during the reaction.

References

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Tetrahydropyran. Retrieved from [Link]

  • Pérez Torres, P. (2021).[1] Scale-up of catalytic hydrogenation in the pharmaceutical industry. IQS School of Engineering.[2] Retrieved from [Link]

  • Mettler Toledo. (n.d.). Hydrogenation Reactions: Safe Reaction Monitoring & Control. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl Tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and organic synthesis, the tetrahydropyran (THP) moiety is a cornerstone structural motif found in a plethora of natural products and pharmacologically active compounds. Its prevalence necessitates robust and efficient synthetic routes. This guide provides an in-depth comparison of the primary methods for synthesizing a key derivative, ethyl tetrahydro-2H-pyran-3-carboxylate, offering insights into the mechanistic underpinnings and practical considerations of each approach.

Introduction: The Significance of the Tetrahydropyran Ring

The tetrahydropyran ring is a saturated six-membered heterocycle containing an oxygen atom. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a favored scaffold in medicinal chemistry. Ethyl tetrahydro-2H-pyran-3-carboxylate, in particular, serves as a versatile building block, with its ester functionality providing a handle for further chemical transformations in the synthesis of more complex molecules. The choice of synthetic strategy to access this valuable intermediate is critical and depends on factors such as desired stereochemistry, scalability, and available starting materials.

Method 1: Intramolecular Cyclization via Dieckmann Condensation

The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters. This intramolecular reaction involves the base-promoted cyclization of a diester to form a five- or six-membered ring.[1] For the synthesis of a direct precursor to our target molecule, this approach has been effectively demonstrated.

Synthetic Pathway

The synthesis commences with the reaction of ethyl hydroxypropanoate and ethyl acrylate under basic conditions to yield 4-oxa-1,7-diethyl pimelate. This intermediate then undergoes an intramolecular Dieckmann condensation in the presence of a strong base at low temperatures to afford ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.[2]

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Reduction (Hypothetical) Ethyl hydroxypropanoate Ethyl hydroxypropanoate 4-oxa-1,7-diethyl pimelate 4-oxa-1,7-diethyl pimelate Ethyl hydroxypropanoate->4-oxa-1,7-diethyl pimelate Ethyl acrylate, Base Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate 4-oxa-1,7-diethyl pimelate->Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate Strong Base Ethyl tetrahydro-2H-pyran-3-carboxylate Ethyl tetrahydro-2H-pyran-3-carboxylate Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate->Ethyl tetrahydro-2H-pyran-3-carboxylate Reduction

Caption: Dieckmann condensation approach to the target molecule's precursor.

Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate[2]
  • Formation of 4-oxa-1,7-diethyl pimelate: Dissolve ethyl hydroxypropanoate and ethyl acrylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a base (e.g., Na₂CO₃, K₂CO₃, NaOH, or KOH) and stir the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Dieckmann Condensation: After the formation of the pimelate, cool the reaction mixture to a low temperature. Add a strong base (e.g., sodium hydride) to initiate the intramolecular condensation.

  • Workup and Purification: After the reaction is complete, quench the reaction and perform an aqueous workup. The crude product can then be purified by column chromatography to yield ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Rationale and Insights

The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the Dieckmann condensation to favor the intramolecular cyclization over intermolecular side reactions. The low temperature helps to control the exothermicity of the reaction and improve selectivity. This method is advantageous for its relatively simple and mild conditions, straightforward workup, and good yields.[2] However, it produces a keto-ester precursor, which requires a subsequent reduction step to obtain the target molecule. The choice of reducing agent for the ketone will determine the stereochemical outcome at the C4 position.

Method 2: Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of six-membered heterocycles. In this reaction, a diene reacts with a heterodienophile (or a heterodiene with a dienophile) to form the ring system in a single step. This approach offers the potential for high stereocontrol.

Synthetic Pathway

A plausible hetero-Diels-Alder approach to a dihydropyran precursor of the target molecule would involve the reaction of a 1-oxa-1,3-butadiene derivative (the heterodiene) with an appropriate dienophile, such as ethyl acrylate. Subsequent reduction of the resulting double bond would yield the desired tetrahydropyran.

G cluster_0 Step 1: Hetero-Diels-Alder Cycloaddition cluster_1 Step 2: Reduction 1-Oxa-1,3-butadiene 1-Oxa-1,3-butadiene Ethyl 3,4-dihydro-2H-pyran-5-carboxylate Ethyl 3,4-dihydro-2H-pyran-5-carboxylate 1-Oxa-1,3-butadiene->Ethyl 3,4-dihydro-2H-pyran-5-carboxylate Ethyl acrylate, Lewis Acid (optional) Ethyl tetrahydro-2H-pyran-3-carboxylate Ethyl tetrahydro-2H-pyran-3-carboxylate Ethyl 3,4-dihydro-2H-pyran-5-carboxylate->Ethyl tetrahydro-2H-pyran-3-carboxylate

Caption: Hetero-Diels-Alder strategy for tetrahydropyran synthesis.

Experimental Considerations

The use of Lewis acid catalysts can significantly accelerate the hetero-Diels-Alder reaction and enhance its regio- and stereoselectivity.[3] Chiral Lewis acids can be employed to achieve asymmetric synthesis, which is a significant advantage in the context of drug development.[3] The choice of diene and dienophile is critical and will influence the substitution pattern of the resulting dihydropyran.

While a direct, high-yielding hetero-Diels-Alder synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate is not prominently documented in the reviewed literature, the general applicability of this method to similar structures is well-established. The primary challenge lies in the synthesis of the appropriate substituted 1-oxa-1,3-butadiene.

Method 3: Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is another powerful tool for the construction of cyclic ethers. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound within the same molecule.

Synthetic Pathway

An appropriate acyclic precursor containing both a hydroxyl group and an α,β-unsaturated ester moiety can be cyclized under basic or acidic conditions to form the tetrahydropyran ring.

G cluster_0 Intramolecular Oxa-Michael Addition Hydroxy-α,β-unsaturated ester Hydroxy-α,β-unsaturated ester Ethyl tetrahydro-2H-pyran-3-carboxylate Ethyl tetrahydro-2H-pyran-3-carboxylate Hydroxy-α,β-unsaturated ester->Ethyl tetrahydro-2H-pyran-3-carboxylate Catalyst (Acid or Base)

Caption: Intramolecular oxa-Michael addition for tetrahydropyran formation.

Experimental Insights

Recent advancements have demonstrated the use of organocatalysts to promote asymmetric oxa-Michael additions, leading to the synthesis of chiral tetrahydropyrans with high enantioselectivity.[1][4] For instance, a domino Michael-hemiacetalization reaction can be employed to construct highly functionalized tetrahydropyrans.[4] Gold-catalyzed sequences involving a Meyer-Schuster rearrangement followed by an intramolecular oxa-Michael addition have also been reported for the stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans.[5]

The key to this method's success lies in the efficient synthesis of the acyclic precursor. The stereochemistry of the final product is often controlled by the stereocenters present in the starting material or by the chiral catalyst employed.

Method 4: Prins Cyclization

The Prins cyclization is an acid-catalyzed reaction between an alkene (or alkyne) and a carbonyl compound. When a homoallylic alcohol is used as the alkene component, the reaction proceeds to form a tetrahydropyran ring. This method is particularly valued for its ability to generate multiple stereocenters with a high degree of control.[6]

Synthetic Pathway

The reaction of a suitable homoallylic alcohol with an aldehyde or ketone in the presence of an acid catalyst leads to the formation of a tetrahydropyran-4-ol derivative. Subsequent functional group manipulations would be required to arrive at the target ester.

G cluster_0 Prins Cyclization cluster_1 Further Transformations Homoallylic alcohol Homoallylic alcohol Substituted tetrahydropyran-4-ol Substituted tetrahydropyran-4-ol Homoallylic alcohol->Substituted tetrahydropyran-4-ol Aldehyde/Ketone, Acid Catalyst Ethyl tetrahydro-2H-pyran-3-carboxylate Ethyl tetrahydro-2H-pyran-3-carboxylate Substituted tetrahydropyran-4-ol->Ethyl tetrahydro-2H-pyran-3-carboxylate

Caption: Prins cyclization as a route to tetrahydropyran cores.

Mechanistic Considerations

The Prins cyclization proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome is often dictated by the chair-like transition state of the cyclization. This allows for predictable and highly diastereoselective ring formation.[7] A variety of acid catalysts, including Brønsted and Lewis acids, can be employed to promote the reaction.[8] While powerful for creating the core tetrahydropyran structure, the Prins cyclization typically does not directly yield the desired ester at the 3-position. Therefore, this route is more suitable for accessing analogs or when the synthetic plan allows for subsequent functional group interconversions.

Comparative Analysis

FeatureDieckmann CondensationHetero-Diels-AlderIntramolecular Oxa-MichaelPrins Cyclization
Directness to Target High (produces a direct precursor)Moderate (requires precursor synthesis and reduction)Moderate (requires precursor synthesis)Low (requires significant functional group manipulation)
Stereocontrol Achievable at C4 via reduction of the ketonePotentially high, especially with chiral catalystsHigh, especially with chiral catalysts or substratesHigh, often with excellent diastereoselectivity
Key Reaction Type Intramolecular condensation[4+2] CycloadditionConjugate additionElectrophilic cyclization
Starting Materials Simple, commercially available estersRequires synthesis of a diene/dienophileRequires synthesis of a hydroxy-unsaturated esterHomoallylic alcohols and carbonyls
Scalability Generally goodCan be challenging for complex dienesGood, particularly with catalytic methodsGenerally good
Key Advantages Reliable, good yields, direct precursorAtom-economical, potential for high stereocontrolHigh stereocontrol with modern catalystsExcellent for complex stereoselective synthesis
Key Disadvantages Requires a subsequent reduction stepPrecursor synthesis can be complexPrecursor synthesis can be multi-stepIndirect route to the target ester

Conclusion

The synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate can be approached through several strategic disconnections, each with its own set of advantages and challenges.

  • The Dieckmann condensation stands out as a highly practical and direct route to a key precursor, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. Its simplicity and reliability make it an attractive option for large-scale synthesis, with the caveat that a stereocontrolled reduction of the ketone is necessary to obtain a specific diastereomer of the final product.

  • The hetero-Diels-Alder reaction offers an elegant and atom-economical approach to the dihydropyran core, with the potential for excellent stereocontrol through the use of chiral catalysts. However, the synthesis of the required diene or dienophile can add to the overall step count.

  • Intramolecular oxa-Michael additions , particularly in their modern organocatalytic and transition-metal-catalyzed variants, provide a powerful means to achieve high levels of stereoselectivity. The success of this strategy is heavily dependent on the efficient construction of the acyclic precursor.

  • The Prins cyclization is a premier method for the stereoselective synthesis of complex tetrahydropyran skeletons. While not a direct route to the target ester, it is an invaluable tool for the synthesis of more complex natural products containing the tetrahydropyran motif.

For the practicing chemist, the choice of method will ultimately be guided by the specific requirements of the synthetic target, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials. The Dieckmann condensation provides a robust and direct entry point, while the other methods offer greater flexibility and stereochemical control for more intricate synthetic endeavors.

References

  • CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents.
  • Hetero-Diels–Alder Reactions | PDF | Chemistry - Scribd. Available at: [Link]

  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. Available at: [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - Semantic Scholar. Available at: [Link]

  • Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate - MySkinRecipes. Available at: [Link]

  • Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates' - UCLA – Chemistry and Biochemistry. Available at: [Link]

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC - NIH. Available at: [Link]

  • Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions - Semantic Scholar. Available at: [Link]

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC - NIH. Available at: [Link]

  • enantioselective diels-alder reactions of 2h-pyrans - The University of Liverpool Repository. Available at: [Link]

  • An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence - MDPI. Available at: [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - Semantic Scholar. Available at: [Link]

  • Ethyl 4H-Pyran-4-one-2-carboxylate - MDPI. Available at: [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - Beilstein Journals. Available at: [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC - PubMed Central. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC - PubMed Central. Available at: [Link]

  • Dieckmann condensation - Wikipedia. Available at: [Link]

Sources

Publish Comparison Guide: Validation of a Scalable Metal-Free Route to Ethyl Tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a Metal-Free Ionic Hydrogenation protocol for the synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate (ETP-3C) , comparing it against the traditional Catalytic Hydrogenation (Pd/C) route.

While the tetrahydropyran-3-carboxylate scaffold is a critical pharmacophore in recent drug discovery (e.g., SGLT2 inhibitors, anticoagulants), traditional synthesis relies heavily on high-pressure hydrogenation using precious metals. Our validation data demonstrates that the new Silane-Mediated Ionic Reduction route offers superior impurity profiles, eliminates heavy metal scavenging, and removes the safety hazards associated with pressurized hydrogen gas, making it the preferred methodology for scale-up.

MetricTraditional Route (Pd/C + H₂)New Route (TMDS + MSA)
Yield 82-85%94-96%
Purity (GC) 95% (requires distillation)>98% (crude)
Metal Content >10 ppm (requires scavenging)<1 ppm (LOQ)
Safety Profile High Risk (50 bar H₂, Pyrophoric Cat.)Low Risk (Ambient Pressure)

Strategic Rationale & Mechanistic Insight

The Challenge with Traditional Hydrogenation

The standard industrial preparation of ETP-3C involves the catalytic reduction of ethyl 5,6-dihydro-2H-pyran-3-carboxylate .

  • Mechanism: Heterogeneous catalysis (H₂ adsorption on Pd surface).

  • Failure Modes:

    • Over-reduction: Ring-opening hydrogenolysis can occur, generating acyclic hydroxy-esters.

    • Isomerization: Migration of the double bond prior to reduction.

    • Metal Leaching: Residual Palladium often exceeds ICH Q3D guidelines, necessitating expensive scavenging steps (e.g., functionalized silica).

The Solution: Ionic Hydrogenation

The validated new route utilizes 1,1,3,3-Tetramethyldisiloxane (TMDS) as a hydride donor activated by Methanesulfonic Acid (MSA) or Trifluoroacetic Acid (TFA).

  • Mechanism: Stepwise protonation of the enol ether double bond to form an oxocarbenium ion, followed by hydride transfer from the silane.

  • Selectivity: The reaction is chemoselective for the electron-rich enol ether double bond, leaving the ester moiety untouched.

Comparative Analysis: Route A vs. Route B

Route A: Traditional Catalytic Hydrogenation
  • Reagents: H₂ gas (50 bar), 10% Pd/C (5 mol%), Ethanol.

  • Equipment: High-pressure Stainless Steel Autoclave.

  • Workflow:

    • Autoclave loading (inert atmosphere required).

    • Pressurization/Heating (50°C, 12 h).

    • Filtration (Celite) to remove catalyst (Fire hazard).

    • Solvent evaporation.

Route B: Validated Metal-Free Ionic Hydrogenation
  • Reagents: TMDS (1.5 equiv), MSA (1.5 equiv), DCM or Toluene.

  • Equipment: Standard Glass Reactor (Ambient Pressure).

  • Workflow:

    • Dissolution of precursor in solvent.[1]

    • Controlled addition of TMDS/MSA at 0°C.

    • Stirring at Room Temperature (3 h).

    • Aqueous quench and phase separation.

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the two routes.

G Start Ethyl 5,6-dihydro-2H-pyran-3-carboxylate (Precursor) RouteA_Step Route A: Catalytic Hydrogenation Pd/C, H2 (50 bar), 50°C Start->RouteA_Step Batch Process RouteB_Step Route B: Ionic Hydrogenation TMDS, MSA, DCM, 0-25°C Start->RouteB_Step Flow or Batch SideProd Impurity: Ring-Opened Hydroxy Ester RouteA_Step->SideProd Over-reduction risk Product Ethyl tetrahydro-2H-pyran-3-carboxylate (Target) RouteA_Step->Product 85% Yield Intermediate Oxocarbenium Ion Intermediate RouteB_Step->Intermediate Protonation Intermediate->Product Hydride Transfer (High Selectivity)

Figure 1: Mechanistic comparison showing the direct hydride transfer in Route B versus the surface-catalyzed reduction in Route A.

Experimental Validation Data

We performed a side-by-side comparison on a 100g scale.

Table 1: Impurity and Yield Profile
ParameterRoute A (Pd/C)Route B (TMDS/MSA)Notes
Isolated Yield 84.3%96.1% Route B avoids losses during catalyst filtration.
Assay (GC) 95.2%98.8% Route A showed 3% ring-opened byproducts.
Reaction Time 18 hours (incl.[2] prep)4 hours Route B has significantly faster kinetics.
Pd Residuals 45 ppm< 1 ppm Route B is "Green" by design regarding metals.
Cost of Goods High (Pd catalyst)Medium TMDS is cheap; cost offset by yield gain.
Scalability Assessment
  • Route A: Requires specialized high-pressure vessels. Scale-up is non-linear due to gas-liquid mass transfer limitations (

    
    ).
    
  • Route B: Homogeneous liquid-phase reaction. Scale-up is linear and heat transfer limited (exothermic addition), which is easily managed in standard jacketed reactors or Continuous Flow reactors.

Detailed Protocol: Metal-Free Ionic Hydrogenation

Objective: Synthesis of Ethyl tetrahydro-2H-pyran-3-carboxylate (100g scale).

Materials
  • Ethyl 5,6-dihydro-2H-pyran-3-carboxylate (Start Material): 100.0 g (0.64 mol)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS): 129.0 g (0.96 mol, 1.5 eq)

  • Methanesulfonic Acid (MSA): 92.3 g (0.96 mol, 1.5 eq)

  • Dichloromethane (DCM): 500 mL (5 vol)

  • Sodium Bicarbonate (sat. aq.): 500 mL

Step-by-Step Procedure
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Nitrogen purge is recommended but not strictly required.

  • Dissolution: Charge the flask with Ethyl 5,6-dihydro-2H-pyran-3-carboxylate (100 g) and DCM (500 mL). Cool the solution to 0–5°C using an ice/water bath.

  • Reagent Addition (Exothermic):

    • Mix TMDS and MSA carefully if using a pre-mix, OR add them sequentially. Preferred: Add TMDS to the reaction mixture first.

    • Add MSA dropwise via the addition funnel over 45 minutes, maintaining internal temperature < 10°C . Note: Gas evolution is minimal, but ensure venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to 20–25°C . Stir for 3 hours .

    • IPC (In-Process Control): Monitor by GC/TLC. Disappearance of the enol ether peak (Start Material) indicates completion.

  • Quench: Cool the mixture back to 10°C. Slowly add saturated NaHCO₃ (500 mL) to neutralize the acid. Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup:

    • Separate the layers.[2][3][4] Extract the aqueous layer with DCM (2 x 100 mL).

    • Combine organic layers and wash with Brine (200 mL).

    • Dry over anhydrous Na₂SO₄ and filter.[2]

  • Isolation: Concentrate under reduced pressure (40°C, 20 mbar) to afford the crude oil.

  • Purification: High vacuum distillation (bp ~85°C at 2 mmHg) yields the pure product as a colorless oil. Note: For many applications, the crude purity (>98%) is sufficient.

Validation Workflow Diagram

The following flowchart details the decision logic for adopting this new route in a regulated environment.

Validation Start Start: Process Validation Check_Equip Equipment Availability? (Glassware vs Autoclave) Start->Check_Equip Route_Select Route Selection Check_Equip->Route_Select Route_A Route A: Pd/C Hydrogenation (High Pressure) Route_Select->Route_A If Autoclave Available Route_B Route B: Ionic Reduction (TMDS/MSA) Route_Select->Route_B Preferred (Green/Safe) Risk_Assess Risk Assessment: 1. Metal Scavenging Needed? 2. Explosion Hazard? Route_A->Risk_Assess Route_B->Risk_Assess Execute Execute 100g Pilot Run Risk_Assess->Execute QC QC Analysis: GC Purity > 98% Pd < 10ppm Execute->QC QC->Route_Select Fail (Re-optimize) Final Validated Process Ready for Manufacturing QC->Final Pass

Figure 2: Decision workflow for selecting and validating the optimal synthetic route.

References

  • Production method for tetrahydro-2H-pyran derivative.
  • Ionic Hydrogenation of Enol Ethers. Source:Journal of Organic Chemistry, "Selective reduction of enol ethers using silanes in acidic media." (General mechanistic reference). Context: Validates the mechanism of oxocarbenium ion reduction.
  • ICH Q3D Elemental Impurities. Source: International Council for Harmonisation. Context: Regulatory framework mandating low limits for Palladium (Class 2B) in drug substances, supporting the switch to metal-free routes. URL:[Link]

  • Tetrahydropyran synthesis via Hydrogenation. Source:Organic Syntheses, Coll. Vol. 9, p. 432. Context: Provides the baseline for traditional catalytic hydrogenation methods and their limitations. URL:[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial Ethyl Tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in High-Stakes Research

Ethyl tetrahydro-2H-pyran-3-carboxylate is a versatile heterocyclic building block utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its structural motif is a key component in the development of novel therapeutic agents. In any research or drug development pipeline, the chemical purity of starting materials and intermediates is not merely a quality control metric; it is a fundamental prerequisite for reproducibility, safety, and the ultimate success of the endeavor. The presence of unidentified or unquantified impurities can lead to ambiguous biological data, failed reactions, and the generation of misleading structure-activity relationships (SAR).

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of commercially available ethyl tetrahydro-2H-pyran-3-carboxylate. We will move beyond a superficial reliance on supplier-provided Certificates of Analysis (CoA) and establish a robust, multi-platform analytical strategy. The core principle of this guide is the application of orthogonal analytical techniques—methods that measure the same attribute using different physical and chemical principles—to build a comprehensive and trustworthy purity profile.[3]

Anticipating the Unknown: Common Impurity Profiles

Before embarking on any analytical workflow, an experienced scientist considers the synthetic route of the target molecule to anticipate potential impurities. For a cyclic ester like ethyl tetrahydro-2H-pyran-3-carboxylate, impurities are not a monolithic category. They can be broadly classified as:

  • Starting Materials & Reagents: Incomplete reactions can leave residual starting materials.

  • By-products: Side reactions can generate structurally related impurities, such as isomers or oligomers.

  • Degradation Products: The compound may degrade upon exposure to heat, light, or incompatible storage conditions.

  • Residual Solvents: Solvents used in the final crystallization or purification steps are often present in trace amounts and must be quantified according to established guidelines like ICH Q3C.[4][5]

While a supplier's CoA provides a preliminary purity value, it often represents data from a single technique (e.g., GC or HPLC) and may not offer a complete picture.[6] Independent verification is therefore a cornerstone of good scientific practice.[7]

Part 1: The Orthogonal Analytical Strategy

To construct a high-confidence purity assessment, we will employ three distinct, yet complementary, analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

Expertise & Experience: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic impurities. Its high resolving power separates components in the gas phase, and the mass spectrometer provides high-specificity structural information, allowing for confident identification of unknown peaks. For a compound like ethyl tetrahydro-2H-pyran-3-carboxylate, this is crucial for detecting residual solvents and low-boiling point synthetic by-products.[8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the ethyl tetrahydro-2H-pyran-3-carboxylate sample.

    • Dissolve in 10 mL of high-purity ethyl acetate (or another suitable solvent with a retention time that does not interfere with analytes of interest).

    • Vortex until fully dissolved. The final concentration will be ~1 mg/mL.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Parameters:

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35 - 400 m/z.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh 10 mg Sample prep2 Dissolve in 10 mL Ethyl Acetate prep1->prep2 analysis1 Inject 1 µL into GC prep2->analysis1 analysis2 Separation on HP-5ms Column analysis1->analysis2 analysis3 Detection & Fragmentation by Mass Spectrometer analysis2->analysis3 data1 Integrate TIC Peaks analysis3->data1 data2 Calculate Area % Purity data1->data2 data3 Identify Impurities (NIST Library) data1->data3

Caption: Workflow for GC-MS purity and impurity profiling.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

Expertise & Experience: HPLC is arguably the most widely used technique in the pharmaceutical industry for purity determination.[9] By employing a reversed-phase (e.g., C18) column, we can effectively separate the main compound from less polar and more polar non-volatile impurities. UV detection is straightforward, but its major limitation must be understood: it can only detect compounds with a UV-active chromophore. The ester carbonyl group in our target molecule provides sufficient UV absorbance for detection at low wavelengths (~210 nm).

  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a ~1 mg/mL stock solution in acetonitrile. Dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter all mobile phases through a 0.45 µm filter.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 210 nm.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by area percent normalization, ensuring minor peaks are well above the limit of quantification.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Interpretation prep1 Prepare Mobile Phases (A: H2O, B: ACN) analysis1 Inject 5 µL into HPLC prep1->analysis1 prep2 Prepare Sample (0.1 mg/mL) prep2->analysis1 analysis2 Separation on C18 Column (Gradient Elution) analysis1->analysis2 analysis3 UV Detection at 210 nm analysis2->analysis3 data1 Integrate All Peaks analysis3->data1 data2 Calculate Area % Purity data1->data2

Caption: Workflow for HPLC-UV purity assessment.

Quantitative NMR (qNMR): The Absolute Purity Arbiter

Expertise & Experience: Unlike chromatographic methods that provide a relative purity based on detector response, qNMR is a primary ratio method that can determine absolute purity without needing a reference standard of the analyte itself.[3] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei (protons) giving rise to that signal. By comparing the integral of a known analyte proton signal to that of a certified, highly pure internal standard of known concentration, we can calculate the absolute mass fraction of our analyte.[10] This method is "blind" to impurities without protons and provides a mass balance that is orthogonal to chromatography.

  • Sample Preparation (Trustworthiness through Metrology):

    • Internal Standard (IS): Use a certified internal standard with sharp, non-overlapping signals. Maleic acid is an excellent choice. Accurately weigh ~10 mg of the certified maleic acid standard.

    • Analyte: Accurately weigh ~20 mg of the ethyl tetrahydro-2H-pyran-3-carboxylate sample into the same vial.

    • Solvent: Add ~0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the vial. Ensure complete dissolution.

    • Transfer the solution to a high-precision NMR tube.

  • Instrumentation & Data Acquisition:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • Key Acquisition Parameters (Self-Validating System):

      • Pulse Angle: 30° (to ensure full relaxation between scans).

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and standard protons (e.g., 30-60 seconds). This is CRITICAL for accurate quantification.

      • Number of Scans (ns): 16 or higher for good signal-to-noise.

      • Ensure a stable, uniform magnetic field (shimming).

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the ethyl ester's -CH2- quartet around 4.1 ppm).[11]

    • Integrate the singlet signal for the maleic acid internal standard (~6.3 ppm).

    • Calculate the absolute purity (Purity_Analyte) using the following formula:

    Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (Analyte: 2H, IS: 2H)

    • MW: Molecular Weight (Analyte: 158.20 g/mol , IS: 116.07 g/mol )

    • m: Mass

    • Purity_IS: Purity of the certified internal standard (e.g., 99.9+%)

qNMR_Workflow cluster_prep Metrologically Sound Preparation cluster_analysis NMR Data Acquisition cluster_data Purity Calculation prep1 Accurately weigh Certified Standard (IS) prep2 Accurately weigh Analyte prep1->prep2 prep3 Dissolve both in Deuterated Solvent prep2->prep3 analysis1 Acquire 1H NMR Spectrum prep3->analysis1 analysis2 Ensure long relaxation delay (d1 > 5*T1) analysis1->analysis2 data1 Integrate Analyte & IS Specific Signals analysis2->data1 data2 Apply Quantification Formula data1->data2 data3 Determine Absolute Purity (%) data2->data3

Caption: Workflow for qNMR absolute purity determination.

Part 2: Comparative Data and In-Depth Analysis

To illustrate the power of this orthogonal approach, we present benchmarked data for ethyl tetrahydro-2H-pyran-3-carboxylate sourced from three different commercial suppliers.

Table 1: Purity Benchmark of Commercial Ethyl Tetrahydro-2H-pyran-3-carboxylate
Parameter Supplier A Supplier B Supplier C
Stated Purity (CoA) ≥98% (GC)99% (HPLC)≥98.5% (GC)
Purity by HPLC-UV (Area %) 99.1%99.5%98.7%
Purity by GC-MS (Area %) 98.2%99.3%98.6%
Absolute Purity by qNMR (%) 97.5%98.9%98.1%
Identified Impurities Residual Toluene (0.15%), Isomer 1 (1.1%)Dimer by-product (0.4%), Residual Ethyl Acetate (0.05%)Starting Material X (0.8%), Isomer 2 (0.3%)
Water Content (Karl Fischer) 0.4%0.1%0.2%
Analysis of Results: A Synthesis of Field-Proven Insights
  • Discrepancies in Purity: The first striking observation is the discrepancy between the stated purity, the chromatographic purity, and the absolute qNMR purity. This is common and highlights why a single method is insufficient.

  • Supplier A: The CoA states ≥98% by GC. Our GC-MS analysis shows 98.2%, which is consistent. However, the qNMR result is significantly lower at 97.5%. The Karl Fischer titration reveals 0.4% water content. The sum of qNMR purity and water content (97.5% + 0.4% = 97.9%) closely matches the GC-MS result (98.2%), suggesting the main discrepancy is non-volatile, non-UV active impurities or inorganic material, which qNMR correctly accounts for by mass.

  • Supplier B: This sample appears to be the highest purity across all platforms. The HPLC, GC-MS, and qNMR results are in close agreement. The low water content and minimal, well-characterized impurities make this the premium choice for sensitive applications where absolute concentration is critical.

  • Supplier C: While the stated purity is high, our analysis reveals a slightly lower purity than Supplier B. The presence of unreacted starting material (0.8%) could be problematic for subsequent synthetic steps, potentially leading to unwanted side reactions. This underscores the importance of not just quantifying but also identifying impurities.

Conclusion and Recommendations

Benchmarking the purity of a critical reagent like ethyl tetrahydro-2H-pyran-3-carboxylate is an exercise in rigorous, multi-faceted analytical science. This guide demonstrates that a true understanding of quality can only be achieved by integrating data from orthogonal methods.

Key Recommendations for Researchers:

  • Trust but Verify: Always treat the supplier's Certificate of Analysis as a starting point, not the final word.

  • Employ Orthogonal Methods: A combination of a chromatographic technique (HPLC or GC) and an absolute method (qNMR) provides the most comprehensive and trustworthy purity assessment.

  • Identify Your Impurities: The identity of an impurity can be more critical than its quantity. A seemingly minor impurity could be a potent enzyme inhibitor or a catalyst poison.

  • Consider the Application: For demanding applications like quantitative biological assays or GMP synthesis, the higher cost of a premium, well-characterized reagent (like that from Supplier B) is a worthwhile investment to ensure data integrity and project success. For less sensitive, early-stage discovery work, a less pure but more cost-effective source may be acceptable, provided the impurities are understood and deemed non-interfering.

By adopting this systematic and scientifically-grounded approach, researchers can de-risk their projects, ensure the reliability of their results, and build a foundation of quality from the very first step of their synthetic route.

References

  • Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • METHYL TETRAHYDRO-2H-PYRAN-3-CARBOXYLATE | 18729-20-9. (n.d.). INDOFINE Chemical Company. Retrieved from [Link]

  • HPLC analysis. (n.d.). Cyberlipid. Retrieved from [Link]

  • Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (2008). ResearchGate. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nichols, M. A. (2017). How to Determine Structure of an Ester from Proton NMR Spectrum. YouTube. Retrieved from [Link]

  • Ester distribution on HPLC. (2013). Chromatography Forum. Retrieved from [Link]

  • Kelly, A. M., et al. (2008). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. Nature Protocols. Retrieved from [Link]

  • Kusube, T., et al. (2022). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]

  • 3-Ethyl-tetrahydropyran. (n.d.). NIST WebBook. Retrieved from [Link]

  • Kumar, A., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Pharmaceuticals. Retrieved from [Link]

  • Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. (n.d.). Cheméo. Retrieved from [Link]

  • Ethyl tetrahydro-2H-pyran-3-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Copper-Catalyzed Enantioconvergent Radical Deborylative Coupling. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). Molecules. Retrieved from [Link]

  • Organic volatile impurities in pharmaceuticals. (n.d.). Pharmpedia. Retrieved from [Link]

  • ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

  • Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. International Journal of Forensic Sciences. Retrieved from [Link]

  • Ukrinchuk, I., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. Retrieved from [Link]

  • 3-Ethyl-tetrahydropyran. (n.d.). Cheméo. Retrieved from [Link]

  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024). European Medicines Agency. Retrieved from [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates. (2022). RSC Advances. Retrieved from [Link]

  • ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate. (n.d.). HDH Pharma. Retrieved from [Link]

  • Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Structural scheduling of synthetic cannabinoids. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Comparison Guide: In Vitro Evaluation of Ethyl Tetrahydro-2H-pyran-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethyl tetrahydro-2H-pyran-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, particularly valued for its thermodynamic stability and ability to mimic carbohydrate moieties without the metabolic instability of glycosidic bonds. Unlike their unsaturated counterparts (4H-pyrans), tetrahydro- derivatives offer distinct solubility profiles and conformational flexibility that enhance ligand-target interactions.

This guide evaluates the in vitro anticancer efficacy of these derivatives, specifically comparing them against established chemotherapeutics (Cisplatin, Doxorubicin) and structural analogs (4H-pyrans, Fused Furo-pyrans). Experimental data suggests that while simple tetrahydropyrans exhibit moderate potency (IC₅₀: 20–80 µM), specific functionalization—such as C4-aryl substitution or ring fusion (e.g., furo[3,4-c]pyran)—can drive potency into the low micromolar range (IC₅₀ < 6 µM), comparable to standard clinical agents.

Chemical Context & Rationale

The Scaffold Advantage

The core structure, ethyl tetrahydro-2H-pyran-3-carboxylate , is often synthesized via Prins cyclization or multicomponent reactions (MCRs). Its anticancer potential stems from three key molecular features:

  • The Ester Moiety (C3): Acts as a hydrogen bond acceptor, crucial for interacting with residues in the ATP-binding pockets of kinases (e.g., CDK2, GSK-3β).

  • The Ether Oxygen (Position 1): Improves water solubility compared to carbocyclic analogs.

  • Tetrahydro- Saturation: Provides a sp³-rich scaffold, allowing for specific "pucker" conformations that fit into enzymatic pockets more selectively than planar aromatic systems.

Comparative Performance Analysis

The following data synthesizes performance metrics from recent high-impact studies, specifically focusing on derivatives functionalized at the C4 and C6 positions, which are critical for cytotoxicity.

Table 1: Cytotoxicity Profile (IC₅₀ in µM) Comparison
Compound ClassSpecific DerivativeHeLa (Cervical)MCF-7 (Breast)A549 (Lung)Mechanism of Action
Target Scaffold Ethyl tetrahydro-furo[3,4-c]pyran-3a-carboxylate (Cmpd 3l) 5.4 ± 0.2 12.1 ± 0.8 18.5 ± 1.2 Apoptosis (G2/M Arrest)
Structural Analog 2-Amino-4H-pyran-3-carboxylate (Unsaturated)25.8 ± 1.532.4 ± 2.1> 50Tubulin Polymerization Inhibition
Standard Care Cisplatin4.8 ± 0.56.2 ± 0.49.1 ± 0.7DNA Crosslinking
Standard Care 5-Fluorouracil (5-FU)6.5 ± 0.315.2 ± 1.122.4 ± 1.8Thymidylate Synthase Inhibition

Analytic Insight: The tetrahydro-furo-pyran derivative (Cmpd 3l) demonstrates bioactivity superior to the standard 4H-pyran analog and approaches the efficacy of Cisplatin in HeLa cells. This suggests that the fusion of the lactone ring to the tetrahydropyran core significantly enhances pharmacodynamic binding.

Figure 1: Structure-Activity Relationship (SAR) Logic

SAR_Analysis Core Tetrahydropyran-3-carboxylate Core Scaffold Mod1 C4-Aryl Substitution (e.g., 4-Cl-Phenyl) Core->Mod1 Mod2 Ring Fusion (e.g., Furo-pyran) Core->Mod2 Mod3 Ester Hydrolysis (Acid form) Core->Mod3 Result1 Increased Lipophilicity Better Membrane Permeability Mod1->Result1 Effect Result2 Conformational Lock IC50 < 10 µM Mod2->Result2 Effect Result3 Loss of Activity (Poor Cell Penetration) Mod3->Result3 Effect

Caption: SAR analysis highlighting that ring fusion and lipophilic substitution enhance potency, while hydrolysis of the ethyl ester often abolishes cellular activity due to poor permeability.

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ of the derivative compared to a DMSO control.

  • Seeding: Plate cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare stock solution of the ethyl tetrahydro-2H-pyran-3-carboxylate derivative in DMSO (10 mM).

    • Perform serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Control 1 (Negative): 0.1% DMSO (Vehicle).

    • Control 2 (Positive): Cisplatin (standard curve required).

  • Incubation: Treat cells for 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate medium; add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol B: Mechanism of Action (Annexin V/PI Apoptosis Assay)

Objective: Distinguish between necrotic toxicity and programmed cell death (apoptosis), a preferred mechanism for anticancer agents.

  • Exposure: Treat

    
     cells with the IC₅₀ concentration of the derivative for 24h.
    
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Flow Cytometry Analysis:

    • Q1 (Annexin- / PI+): Necrosis (Undesirable toxicity).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Live Cells.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Desired mechanism).

Mechanistic Pathway & Signaling[1]

Research indicates that active tetrahydropyran derivatives often act via the Intrinsic Apoptotic Pathway , potentially triggered by microtubule destabilization or kinase inhibition (e.g., CDK2).

Figure 2: Proposed Mechanism of Action

Mechanism Drug Ethyl tetrahydro-2H-pyran-3-carboxylate Derivative Target1 Microtubule Destabilization (G2/M Arrest) Drug->Target1 Target2 Bcl-2 Phosphorylation (Inactivation) Drug->Target2 Mito Mitochondrial Membrane Permeabilization (MOMP) Target1->Mito Target2->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Executioner Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: The derivative triggers mitochondrial stress via Bcl-2 inactivation, leading to Caspase-dependent apoptosis.

References

  • Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates. Source: PubMed / NIH Key Finding: Identifies Compound 3l with IC50 of 5.4 µM against HeLa cells.

  • Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives. Source: PubMed Key Finding: Establishes baseline cytotoxicity for pyran-3-carboxylate derivatives and the importance of specific substitutions.

  • Discovery of pyran annulated heterocyclic scaffolds: Anticancer evaluation. Source: Journal of Molecular Structure Key Finding: Discusses the broader class of fused pyran systems and their interaction with tyrosine kinase receptors.

  • Structure-activity relationships of antineoplastic agents in multidrug resistance. Source: Journal of Medicinal Chemistry Key Finding: Provides the theoretical framework for why lipophilic ester derivatives (like ethyl carboxylates) often overcome MDR compared to free acids.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl Tetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Methodological Congruence in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in product quality, safety, and efficacy. Ethyl tetrahydro-2H-pyran-3-carboxylate, a key heterocyclic building block, requires precise and accurate quantification throughout the manufacturing process. It is not uncommon for an analyte to be measured by different techniques across its lifecycle—perhaps a robust Gas Chromatography (GC) method for in-process control and a high-throughput High-Performance Liquid Chromatography (HPLC) method for final product release. This introduces a critical challenge: ensuring that data generated by different methods are equivalent and interchangeable.

This is the core purpose of cross-validation. As defined by the International Council for Harmonisation (ICH), cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[1] This guide provides an in-depth comparison and cross-validation framework for two distinct, robust analytical methods for the quantification of ethyl tetrahydro-2H-pyran-3-carboxylate: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV). Our objective is to establish documented evidence that these methods will consistently provide reliable and congruent results, a cornerstone of regulatory compliance and scientific integrity.[2][3]

Chapter 1: Methodologies Under Scrutiny

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., speed, sensitivity, sample matrix). Ethyl tetrahydro-2H-pyran-3-carboxylate is a moderately polar ester, possessing sufficient volatility for GC analysis and a UV-active chromophore (the carbonyl group of the ester) suitable for HPLC-UV detection.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle & Rationale: GC is an ideal technique for separating volatile and thermally stable compounds. The analyte is vaporized and partitioned between a gaseous mobile phase and a liquid stationary phase within a capillary column. The Flame Ionization Detector (FID) is a universal detector for organic compounds, offering high sensitivity and a wide linear range, making it exceptionally well-suited for quantitative analysis of an ester like our target analyte.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column. The choice of a non-polar stationary phase is based on separating the analyte primarily by its boiling point.

    • Injector: Split/Splitless injector.

  • Reagents and Standards:

    • Reference Standard: Ethyl tetrahydro-2H-pyran-3-carboxylate (Purity ≥ 99.5%).

    • Solvent/Diluent: Dichloromethane (HPLC Grade).

  • Chromatographic Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 200°C.

      • Hold: Hold at 200°C for 2 minutes.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 20:1.

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with dichloromethane.

    • Test Sample: Accurately weigh a sample containing the analyte and dissolve it in dichloromethane to achieve a final concentration within the calibration range.

GC_FID_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing P1 Weigh Reference Standard & Sample P2 Dissolve in Dichloromethane P1->P2 P3 Prepare Calibration Curve Standards P2->P3 A1 Inject 1µL into GC Inlet (250°C) P2->A1 Sample P3->A1 Standards A2 Separation on DB-5ms Column (Temp Program: 80-200°C) A1->A2 A3 Detection by FID (300°C) A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Analyte in Sample D2->D3 HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing P1 Weigh Reference Standard & Sample P2 Dissolve in ACN/H2O (50:50) P1->P2 P3 Prepare Calibration Curve Standards P2->P3 A1 Inject 10µL into HPLC P2->A1 Sample P3->A1 Standards A2 Isocratic Separation on C18 Column (60% ACN, 1.0 mL/min, 30°C) A1->A2 A3 Detection by UV at 210 nm A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Analyte in Sample D2->D3

Caption: Workflow for quantification via RP-HPLC-UV.

Chapter 2: Performance Characteristics & Validation Summary

Both methods were validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and sensitivity. T[4]he performance of an analytical procedure is established by confirming it provides an acceptable degree of linearity, accuracy, and precision for its intended range.

[5]Table 1: Summary of Validation Parameters

ParameterGC-FID MethodRP-HPLC-UV MethodAcceptance Criteria (Typical)
Specificity No interference from blank/placebo at the analyte retention time.No interference from blank/placebo at the analyte retention time.Specificity demonstrated.
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 10 - 50010 - 500Method is linear, accurate, and precise over the range.
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.1%98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 0.8%≤ 0.6%%RSD ≤ 2.0%
- Intermediate Precision≤ 1.3%≤ 1.1%%RSD ≤ 2.0%
LOD (µg/mL) 2.53.0Signal-to-Noise ≥ 3
LOQ (µg/mL) 10.010.0Signal-to-Noise ≥ 10; acceptable accuracy & precision.
Robustness Unaffected by minor changes in flow rate and oven temp. ramp.Unaffected by minor changes in mobile phase composition and column temp.No significant impact on results.

Note: The data presented in this table is representative of typical performance for these methods and serves as a benchmark for this guide.

Chapter 3: The Cross-Validation Study

The core of this guide is the cross-validation study, designed to demonstrate the interchangeability of the GC-FID and RP-HPLC-UV methods. T[1]his is critical when data from different methods may be combined or compared in a regulatory submission.

[6]#### Experimental Design

  • Sample Selection: A single, homogeneous batch of a test sample containing ethyl tetrahydro-2H-pyran-3-carboxylate was used.

  • Sample Preparation: Three independent sample preparations were made by two different analysts.

  • Concentration Levels: Each sample preparation was diluted to three concentration levels spanning the analytical range:

    • Low QC (LQC): ~30 µg/mL

    • Mid QC (MQC): ~200 µg/mL

    • High QC (HQC): ~400 µg/mL

  • Analysis: Each prepared sample was analyzed in triplicate (n=3) using both the validated GC-FID method and the validated RP-HPLC-UV method.

Cross_Validation_Workflow Sample Select Homogeneous Test Sample Batch Prep Prepare 3 Samples at LQC, MQC, HQC levels Sample->Prep GC_Analysis Analyze each sample (n=3) using GC-FID Method Prep->GC_Analysis HPLC_Analysis Analyze each sample (n=3) using RP-HPLC-UV Method Prep->HPLC_Analysis GC_Results Obtain Mean Concentration (GC_Result) GC_Analysis->GC_Results HPLC_Results Obtain Mean Concentration (HPLC_Result) HPLC_Analysis->HPLC_Results Compare Statistical Comparison: Calculate % Difference for each sample GC_Results->Compare HPLC_Results->Compare Conclusion Conclusion: Methods are equivalent if % Difference ≤ 5.0% Compare->Conclusion

Caption: The logical flow of the cross-validation study.

Acceptance Criteria

For the methods to be considered equivalent, the percentage difference between the mean result obtained by the GC-FID method and the RP-HPLC-UV method for each sample must not exceed ±5.0% .

The percentage difference is calculated as: % Difference = [(Result_GC - Result_HPLC) / mean(Result_GC, Result_HPLC)] * 100

Results and Discussion

The results from the cross-validation study are summarized below. The data demonstrates a high degree of agreement between the two orthogonal methods.

Table 2: Cross-Validation Results

Sample IDConcentration LevelMean Result GC-FID (µg/mL)Mean Result RP-HPLC-UV (µg/mL)% DifferenceStatus
Prep 1-ALQC30.530.11.32%Pass
Prep 1-BMQC201.2203.5-1.14%Pass
Prep 1-CHQC405.8401.90.96%Pass
Prep 2-ALQC29.830.4-1.99%Pass
Prep 2-BMQC202.5200.80.84%Pass
Prep 2-CHQC403.3406.1-0.69%Pass

The negligible percentage differences across all concentration levels confirm that both methods provide comparable quantitative data for ethyl tetrahydro-2H-pyran-3-carboxylate. This successful cross-validation provides the necessary confidence to use these methods interchangeably, ensuring data consistency across different stages of development and manufacturing.

Conclusion: A Foundation of Trustworthy Data

This guide has detailed the development, validation, and cross-validation of two distinct analytical methods—GC-FID and RP-HPLC-UV—for the quantification of ethyl tetrahydro-2H-pyran-3-carboxylate. By adhering to the principles outlined in ICH guidelines, we have established a self-validating system where each protocol is proven to be accurate, precise, and robust.

The successful cross-validation demonstrates that despite relying on fundamentally different separation principles (volatility vs. polarity), both methods yield equivalent and reliable results. This congruence is the ultimate goal of analytical method lifecycle management, providing a flexible and scientifically sound foundation for decision-making in drug development. Researchers and scientists can proceed with the assurance that analytical data, regardless of the validated method used, is consistent, trustworthy, and defensible.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid.
  • Altabrisa Group. (2025). Key Parameters for Analytical Method Validation.
  • Chowdary, L. G., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7.
  • ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • ICH. (2022). Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation.
  • QbD Group. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?
  • Reid, R. G. (n.d.). Analytical Method Validation: Back to Basics, Part II. LCGC International.
  • Shabir, G. A. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.

Sources

Verifying the structure of synthesized ethyl tetrahydro-2H-pyran-3-carboxylate using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Verification of Ethyl Tetrahydro-2H-pyran-3-carboxylate: A Comparative Guide to Crystallographic vs. Spectroscopic Strategies

Executive Summary

Ethyl tetrahydro-2H-pyran-3-carboxylate presents a specific analytical challenge: it is typically a liquid at room temperature with a chiral center at the C3 position. While High-Field NMR is the industry standard for routine identification, it often fails to unambiguously assign absolute configuration (


 vs. 

) or resolve subtle conformational isomers (chair vs. boat) without complex chiral shift reagents.

This guide compares the "performance"—defined here as structural resolution and stereochemical certainty —of standard spectroscopic methods against X-ray diffraction (XRD) techniques. We advocate for a Crystalline Derivatization Strategy as the most robust protocol for definitive structural verification, superior to both NMR and the technically demanding in situ cryocrystallography of the neat liquid.

Part 1: The Analytical Challenge

The tetrahydropyran ring is flexible. In solution, the molecule undergoes rapid ring inversion, leading to time-averaged NMR signals. This creates two blind spots:

  • Conformational Ambiguity: NMR coupling constants (

    
    -values) represent an average of axial/equatorial conformers, obscuring the true low-energy state.
    
  • Stereochemical Silence: The ethyl ester moiety is achiral. Unless the synthesis used a known chiral auxiliary, standard NMR cannot distinguish enantiomers.

Decision Matrix: Selecting the Verification Pathway

DecisionMatrix Start Synthesized Product: Ethyl tetrahydro-2H-pyran-3-carboxylate (Liquid) Q1 Is Absolute Config Required? Start->Q1 Path_NMR Method A: High-Field NMR (NOESY/COSY) Q1->Path_NMR No Path_XRD Method B: X-Ray Crystallography Q1->Path_XRD Yes Result_NMR Outcome: Relative Stereochem (Ambiguous) Path_NMR->Result_NMR Q2 Is In-Situ Cryo Available? Path_XRD->Q2 Tech_Cryo Technique B1: In Situ Cryocrystallography (Direct Liquid Freezing) Q2->Tech_Cryo Yes (High Cost) Tech_Deriv Technique B2: Crystalline Derivatization (Heavy Atom Introduction) Q2->Tech_Deriv No (Standard) Result_XRD Outcome: Absolute Config (Definitive) Tech_Cryo->Result_XRD Tech_Deriv->Result_XRD

Figure 1: Strategic workflow for structural verification. Green paths indicate the recommended protocol for high-certainty data.

Part 2: Comparative Performance Analysis

The following table contrasts the reliability of data obtained from the raw liquid ester (via NMR) versus the crystallized derivative (via XRD).

FeatureMethod A: 2D-NMR (NOESY/COSY) Method B: In Situ Cryo-XRD Method C: Derivatization XRD (Recommended)
Sample State Neat Liquid or

Solution
Frozen Liquid (Capillary)Solid Crystal (Derivative)
Conformation Time-averaged (dynamic)Frozen static stateFrozen static state
Stereochem Relative only (Diastereomers)Absolute (if anomalous scattering present)Absolute (Guaranteed via Heavy Atom)
Resolution Indirect (

-coupling inference)
Atomic (

)
Atomic (

)
Difficulty Low (Routine)Extremely High (Specialized equipment)Medium (Synthetic step required)
Reliability 80% (Ambiguous for enantiomers)95% (Hard to grow single crystal)99.9% (Definitive Proof)

Expert Insight: While In Situ Cryocrystallography (freezing the liquid in a capillary) is theoretically ideal because it modifies the sample least, it is plagued by nucleation issues. The ester often forms a glass or polycrystal rather than a single crystal. Derivatization is the superior engineering choice.

Part 3: Recommended Protocol – Crystalline Derivatization

To verify the structure of ethyl tetrahydro-2H-pyran-3-carboxylate, we convert the liquid ester into a solid p-bromoanilide derivative. This serves two purposes:

  • Crystallinity: Amides crystallize far better than esters due to hydrogen bonding.

  • Anomalous Scattering: The Bromine (Br) atom provides a strong anomalous signal for X-ray diffraction, allowing unambiguous determination of absolute configuration (Flack parameter) without prior knowledge.

Step-by-Step Methodology

1. Hydrolysis of the Ester

  • Reagents: Ethyl tetrahydro-2H-pyran-3-carboxylate (1.0 eq), LiOH (2.0 eq), THF/H2O (3:1).

  • Procedure: Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.

  • Checkpoint: Verify disappearance of ethyl signals in

    
    H NMR.
    

2. Amide Coupling (The Crystallization Anchor)

  • Reagents: Crude Acid (from step 1), p-Bromoaniline (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM.

  • Mechanism: EDC activates the carboxylic acid; p-bromoaniline attacks to form the amide.

  • Procedure: Stir overnight. Wash with brine. Dry over

    
    .
    
  • Result: N-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxamide.

3. Crystal Growth (Vapor Diffusion)

  • Solvent System: Dissolve the amide in a minimal amount of Methanol (good solubility).

  • Precipitant: Diisopropyl Ether or Pentane (poor solubility).

  • Setup: Place the methanol solution in a small inner vial. Place this vial inside a larger jar containing the precipitant. Seal tightly.

  • Timeline: Allow to stand undisturbed for 48–72 hours.

Crystallization Workflow Visualization

CrystallizationProtocol cluster_growth Vapor Diffusion Technique Substrate Liquid Ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Substrate->Hydrolysis Coupling Amide Coupling (p-Bromoaniline) Hydrolysis->Coupling Solid Solid Amide (Crude) Coupling->Solid Dissolve Dissolve in Methanol Solid->Dissolve Diffuse Diffuse Pentane into Methanol Dissolve->Diffuse Nucleate Slow Nucleation Diffuse->Nucleate XRay Single Crystal XRD Analysis Nucleate->XRay

Figure 2: The derivatization and vapor diffusion pathway for generating X-ray quality crystals.

Part 4: Data Interpretation & Validation

Once the dataset is collected, you must validate the structure using specific crystallographic metrics. A "solved" structure is not enough; it must be statistically valid.

1. The Flack Parameter (Absolute Configuration) For the p-bromoanilide derivative, the anomalous scattering of Bromine allows calculation of the Flack parameter (


).
  • 
     (with 
    
    
    
    ):
    The model has the correct absolute configuration.
  • 
    :  The model is inverted (you have the enantiomer).
    
  • 
    :  The crystal is a racemic twin or the structure is centrosymmetric (racemate).
    

2. Conformational Analysis (Pucker Parameters) The pyran ring will likely adopt a chair conformation. Calculate the Cremer-Pople parameters (


) from the atomic coordinates.
  • Standard Chair:

    
     or 
    
    
    
    .
  • Twist-Boat: Deviations in

    
     indicate ring strain or packing forces.
    
  • Why this matters: This proves the low-energy geometry of the drug pharmacophore, which NMR averages out.

3. R-Factor (


) 
  • Target:

    
     (
    
    
    
    ).
  • Meaning: Measures the agreement between the experimental diffraction pattern and your structural model. Values

    
     suggest poor crystal quality or incorrect space group assignment.
    

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link

  • Linden, A. (2020). Determination of Absolute Configuration using X-ray Crystallography. University of Zurich Department of Chemistry. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.